2-(Azetidin-3-yl)-6-methoxypyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-6-methoxypyridine |
InChI |
InChI=1S/C9H12N2O/c1-12-9-4-2-3-8(11-9)7-5-10-6-7/h2-4,7,10H,5-6H2,1H3 |
InChI Key |
AXWKXMXYQPNVOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2CNC2 |
Origin of Product |
United States |
Technical Whitepaper: Chemical Structure, Properties, and Synthesis of 2-(Azetidin-3-yl)-6-methoxypyridine
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of sp3-rich, conformationally restricted heterocycles is a proven tactic to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-(Azetidin-3-yl)-6-methoxypyridine (CAS: 1260823-10-6) represents a highly versatile building block that exemplifies this paradigm. By replacing traditional, lipophilic flat aromatic rings or bulky piperidine/pyrrolidine moieties with an azetidine-substituted pyridine, drug development professionals can significantly increase the fraction of sp3 carbons ( Fsp3 ) while fine-tuning basicity and aqueous solubility.
This technical guide provides an in-depth analysis of the physicochemical properties, structure-property relationships (SPR), and a self-validating synthetic methodology for 2-(Azetidin-3-yl)-6-methoxypyridine, grounded in peer-reviewed cross-coupling protocols.
Physicochemical Profiling & Structural Analysis
The molecular architecture of 2-(Azetidin-3-yl)-6-methoxypyridine consists of an electron-rich 6-methoxypyridine core covalently linked at the 2-position to the 3-position of an azetidine ring. This specific topological arrangement offers profound advantages in lead optimization [1].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound, which govern its behavior in biological systems and organic solvents:
| Parameter | Value | Pharmacological Implication |
| CAS Number | 1260823-10-6 | Unique chemical identifier for procurement and tracking. |
| Molecular Formula | C₉H₁₂N₂O | Low molecular weight allows for downstream functionalization. |
| Molecular Weight | 164.20 g/mol | Highly efficient ligand efficiency (LE) metrics. |
| LogP | 0.777 | Excellent hydrophilicity; minimizes non-specific protein binding. |
| TPSA | 34.15 Ų | Optimal for membrane permeability, including potential BBB transit. |
| H-Bond Donors | 1 | Provided by the secondary amine of the azetidine ring. |
| H-Bond Acceptors | 3 | Provided by the azetidine N, pyridine N, and methoxy O. |
| Purity Standard | ≥98% | Required threshold for reproducible biological assay results. |
Structure-Property Relationship (SPR) Mapping
The causality behind the compound's utility lies in its distinct structural modules. The azetidine ring lowers the overall lipophilicity (LogP = 0.777) compared to larger saturated heterocycles, while its inherent ring strain and conformational rigidity lock the molecule into predictable vectors for receptor binding. Concurrently, the 6-methoxy group donates electron density into the pyridine ring, shielding it from rapid oxidative metabolism (e.g., by CYP450 enzymes) while modulating the pKa of the adjacent pyridine nitrogen.
Fig 2. Structure-Property Relationship (SPR) mapping of the compound's structural components.
Mechanistic Synthesis & Experimental Workflow
The synthesis of Csp3
Csp2 linked heterocycles historically suffered from low yields due to competitive β -hydride elimination during palladium-catalyzed cross-coupling. However, modern Suzuki-Miyaura protocols utilizing bidentate ligands have resolved this bottleneck [2, 3].The following protocol outlines a robust, self-validating two-step synthesis starting from commercially available 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine and 2-bromo-6-methoxypyridine.
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Form the critical Csp3
Csp2 bond between the azetidine and pyridine rings without degrading the strain-sensitive 4-membered ring.Reagents & Causality:
-
Substrates: 1-Boc-3-(Bpin)azetidine (1.1 eq) and 2-bromo-6-methoxypyridine (1.0 eq).
-
Catalyst: Pd(dppf)Cl₂ (0.05 eq). Causality: The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (approx. 99°), which sterically accelerates the notoriously slow reductive elimination step of Csp3 intermediates, effectively outcompeting β -hydride elimination.
-
Base: K₂CO₃ (3.0 eq). Causality: A mild inorganic base is sufficient to activate the boronic ester into the reactive boronate complex without causing base-catalyzed ring-opening of the azetidine.
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v). Causality: Water is strictly required to hydrolyze the Bpin ester in situ, while dioxane provides optimal solubility for the organic substrates at elevated temperatures.
Step-by-Step Procedure:
-
Charge a flame-dried Schlenk flask with 2-bromo-6-methoxypyridine (10 mmol), 1-Boc-3-(Bpin)azetidine (11 mmol), K₂CO₃ (30 mmol), and Pd(dppf)Cl₂ (0.5 mmol).
-
Add degassed 1,4-Dioxane (40 mL) and deionized H₂O (10 mL).
-
Purge the system with Argon for 10 minutes to prevent oxidative degradation of the palladium catalyst.
-
Heat the biphasic mixture to 90°C under vigorous stirring for 12 hours.
-
Self-Validation Check: Sample the organic layer and analyze via LC-MS. The reaction is validated as complete when the 2-bromo-6-methoxypyridine peak (m/z 188/190) is entirely consumed, and the Boc-protected intermediate mass (m/z 265 [M+H]⁺) is the dominant species.
-
Cool to room temperature, dilute with Ethyl Acetate (50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.
Step 2: N-Boc Deprotection
Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to yield the active secondary amine.
Reagents & Causality:
-
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v). Causality: TFA provides the precise acidity required to protonate the carbamate, leading to the expulsion of a tert-butyl cation (which eliminates as isobutylene gas) and carbon dioxide, ensuring a clean conversion without requiring harsh thermal conditions that could cleave the methoxy ether.
Step-by-Step Procedure:
-
Dissolve the purified Boc-protected intermediate (8 mmol) in dry DCM (16 mL) and cool to 0°C in an ice bath.
-
Dropwise, add TFA (4 mL) to control the exothermic evolution of CO₂.
-
Remove the ice bath and stir at 25°C for 2 hours.
-
Self-Validation Check: Spot the reaction mixture on a TLC plate (Silica gel, 10% MeOH in DCM). The starting material spot (UV active, high Rf) must completely disappear, replaced by a baseline spot (ninhydrin-active secondary amine).
-
Concentrate the mixture under reduced pressure to remove excess TFA.
-
Neutralize the resulting TFA salt by passing it through a basic ion-exchange resin (e.g., Amberlyst A21) or by partitioning between DCM and saturated aqueous NaHCO₃.
-
Extract, dry, and concentrate to yield the pure 2-(Azetidin-3-yl)-6-methoxypyridine as a pale oil or low-melting solid.
Fig 1. Step-by-step synthetic workflow for 2-(Azetidin-3-yl)-6-methoxypyridine via Suzuki coupling.
Conclusion
2-(Azetidin-3-yl)-6-methoxypyridine is a highly optimized, polar building block that seamlessly integrates into modern drug discovery pipelines. By leveraging robust Csp3
Csp2 cross-coupling methodologies, researchers can efficiently incorporate this motif to enhance the metabolic stability, aqueous solubility, and target specificity of novel therapeutics.References
-
Liu, Z., et al. (2019): Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry, 84(19), 12358-12365. Available at:[Link]
-
Organic Letters - ACS Publications (2012): Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines (Demonstrating 2-bromo-6-methoxypyridine cross-coupling reactivity). Available at:[Link]
2-(Azetidin-3-yl)-6-methoxypyridine CAS number and molecular weight
An In-Depth Technical Guide to 2-(Azetidin-3-yl)-6-methoxypyridine in Medicinal Chemistry
Executive Summary
As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their utility in fragment-based drug discovery (FBDD) and lead optimization. 2-(Azetidin-3-yl)-6-methoxypyridine has emerged as a highly privileged building block. By combining a conformationally restricted, sp³-rich azetidine ring with a methoxypyridine core, this compound offers an ideal vector for exploring complex structure-activity relationship (SAR) landscapes.
The incorporation of small, strained aliphatic rings like azetidines into drug candidates is a proven strategy to improve metabolic stability, lower lipophilicity, and enhance target binding affinity through structural pre-organization[1][2]. This whitepaper details the physicochemical profiling, synthetic utility, and self-validating experimental workflows for derivatizing this critical scaffold.
Part 1: Physicochemical Profiling & Structural Logic
To understand the utility of a building block, we must first analyze its fundamental properties. The structural metrics of 2-(Azetidin-3-yl)-6-methoxypyridine make it an exceptional starting point for library generation[3].
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
| CAS Number | 1260823-10-6 | Unique identifier for procurement and database tracking[3]. |
| Molecular Weight | 164.20 g/mol | Highly efficient for FBDD; leaves >330 Da of "molecular weight budget" before hitting Lipinski's Rule of 5 limits[3]. |
| Molecular Formula | C₉H₁₂N₂O | Defines the heavy atom count (12), ideal for ligand efficiency metrics[3]. |
| TPSA | 34.15 Ų | Low polar surface area indicates excellent potential for membrane permeability, including blood-brain barrier (BBB) penetration[3]. |
| LogP | 0.777 | Optimal hydrophilicity; ensures the scaffold will not drive the final drug candidate into extreme lipophilicity (which often causes off-target toxicity)[3]. |
| H-Bond Acceptors | 3 | Provides sufficient points for target interaction without excessive desolvation penalties[3]. |
Causality in Design: The azetidine ring is not merely a spacer; it is a strategic choice. Compared to larger, more flexible rings like piperidines, the four-membered azetidine ring reduces the entropic penalty upon binding to a target receptor[4]. Furthermore, the ring strain alters the basicity of the secondary amine, often resulting in improved pharmacokinetic (PK) profiles and reduced hERG liability[1].
Part 2: Strategic Functionalization Workflows
The true value of 2-(Azetidin-3-yl)-6-methoxypyridine lies in its orthogonal reactivity. The molecule presents two distinct sites for functionalization: the highly nucleophilic secondary amine of the azetidine, and the electron-rich methoxypyridine core.
Divergent functionalization pathways for the 2-(Azetidin-3-yl)-6-methoxypyridine scaffold.
Part 3: Standard Operating Procedure (SOP) – N-Acylation
To transform this scaffold into a functional library, N-acylation of the azetidine nitrogen is the most common and robust approach. Below is a self-validating, field-proven protocol for coupling the scaffold with a generic carboxylic acid.
Scientific Rationale: We utilize HATU as the coupling reagent rather than EDC/HOBt. The inherent ring strain of azetidines can occasionally induce steric constraints during the transition state of amide bond formation[4]. HATU generates a highly reactive HOAt ester, driving the reaction to completion rapidly. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 20 mL scintillation vial equipped with a magnetic stir bar. Purge with inert Nitrogen gas.
-
Reagent Assembly: Add the target carboxylic acid (1.1 equivalents) and HATU (1.2 equivalents) to the vial. Dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. The solution will typically turn a pale yellow.
-
Coupling: Add 2-(Azetidin-3-yl)-6-methoxypyridine (1.0 equivalent, 164.20 mg for a 1 mmol scale)[3] dropwise as a solution in 1 mL of anhydrous DMF.
-
Reaction Monitoring: Stir at room temperature for 2 hours. Monitor the disappearance of the starting material via LC-MS (looking for the absence of the m/z 165.1 [M+H]+ peak).
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Part 4: Analytical Validation Workflow
A protocol is only as good as its validation. To ensure scientific integrity, the crude product must be subjected to a rigorous analytical pipeline to confirm both identity and purity.
Step-by-step analytical validation workflow for azetidine derivatives.
Validation Logic:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary checkpoint. We are looking for the exact mass of the newly formed amide. The azetidine-pyridine scaffold ionizes exceptionally well in positive electrospray ionization (ESI+) due to the pyridine nitrogen.
-
NMR (Nuclear Magnetic Resonance):
-
¹H NMR: The protons on the azetidine ring (particularly the CH₂ groups adjacent to the nitrogen) will experience a significant downfield shift (typically +0.5 to +1.0 ppm) upon conversion from a secondary amine to an amide due to the electron-withdrawing nature of the carbonyl group.
-
¹³C NMR: Confirmation of the new amide carbonyl carbon (typically appearing between 165–175 ppm).
-
References
-
Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs." National Institutes of Health (NIH) / PubMed, Jan 2026. Available at:[Link]
-
Mughal, H., & Szostak, M. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry (RSC Publishing), Mar 2021. Available at:[Link]
-
"Put a ring on it: application of small aliphatic rings in medicinal chemistry." National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Ascendant Role of 2-(Azetidin-3-yl)-6-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The confluence of strained ring systems with privileged heterocyclic scaffolds has become a cornerstone of modern drug discovery. This technical guide delves into the burgeoning significance of the 2-(Azetidin-3-yl)-6-methoxypyridine core, a molecular framework increasingly recognized for its potential to yield high-affinity ligands for challenging biological targets. We will dissect the strategic rationale behind its design, explore its synthesis, and illuminate its primary application as a potent modulator of nicotinic acetylcholine receptors (nAChRs). This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights into the exploitation of this promising chemical entity.
Introduction: The Strategic Imperative for Novel Scaffolds
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles, medicinal chemists are continually driven to explore novel chemical space. The 2-(Azetidin-3-yl)-6-methoxypyridine scaffold has emerged as a compelling example of strategic molecular design, synergistically combining the advantageous properties of two key structural motifs: the azetidine ring and the methoxypyridine core.
The azetidine moiety, a four-membered nitrogen-containing heterocycle, offers a unique set of properties that are highly attractive in drug design. Its inherent ring strain and non-planar geometry introduce a desirable three-dimensionality into otherwise flat molecules, which can enhance binding to complex protein targets. Furthermore, the replacement of larger, more lipophilic saturated amines like piperidines with the compact azetidine ring can lead to improved solubility and metabolic stability.
Concurrently, the pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] The incorporation of a methoxy group, as seen in the 6-methoxypyridine fragment, can significantly modulate the electronic properties and metabolic stability of the pyridine ring, influencing its interaction with biological targets.[1] The strategic fusion of these two motifs in 2-(Azetidin-3-yl)-6-methoxypyridine creates a versatile platform for the development of novel drug candidates.
The Azetidinyl-Pyridine Core as a High-Affinity Ligand for Nicotinic Acetylcholine Receptors (nAChRs)
A primary and well-documented application of azetidinyl-pyridine derivatives lies in their potent and selective modulation of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive targets for the treatment of neurological and psychiatric disorders.
Analogs of 2-(Azetidin-3-yl)-6-methoxypyridine have demonstrated remarkable affinity and selectivity for the α4β2 subtype of nAChRs, which is a key player in the pathophysiology of conditions such as depression and nicotine addiction.[2][3][4]
Sazetidine-A: A Case Study in nAChR Modulation
A prominent example is Sazetidine-A (AMOP-H-OH), a compound featuring a 5-(azetidin-2-ylmethoxy)pyridin-3-yl core.[2][3] This molecule has been extensively studied as a high-affinity partial agonist of α4β2 nAChRs.[2][3][4] Its partial agonism is thought to contribute to its potential antidepressant effects by selectively decreasing α4β2-nAChR function without causing the pronounced side effects associated with full agonists.[2][3]
Structure-Activity Relationship (SAR) Insights
The exploration of analogs has provided crucial insights into the structure-activity relationships governing the interaction of these compounds with nAChRs. Key findings include:
-
The N-unsubstituted Azetidine Moiety: The presence of a free secondary amine on the azetidine ring is often critical for potent analgesic activity and high affinity for nAChRs.[5]
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact binding affinity and selectivity. For instance, halogenation at specific positions can lead to subnanomolar affinity for nAChRs.[6]
The following table summarizes the binding affinities of selected azetidinyl-pyridine analogs for nAChRs.
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki) | Reference |
| 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) | nAChRs | High Affinity | [6] |
| 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine | nAChRs | 46-48 pM | [6] |
| Sazetidine-A (AMOP-H-OH) | α4β2-nAChRs | High Potency | [2][3] |
| (R)-2-chloro-5-(2-azetidinylmethoxy)pyridine (ABT-594) | Neuronal nAChRs | Potent Analgesic Agent | [5] |
Synthetic Strategies for 2-(Azetidin-3-yl)-6-methoxypyridine
The synthesis of 2-(Azetidin-3-yl)-6-methoxypyridine, while not extensively detailed in a single source, can be strategically approached through established cross-coupling methodologies. A plausible and efficient route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, followed by deprotection.
Proposed Synthetic Pathway
A logical synthetic approach would involve the coupling of a protected azetidine building block with a suitable 6-methoxypyridine derivative. The use of a Boc-protected azetidine is common to prevent side reactions involving the secondary amine.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical profile of azetidine-pyridine hybrid scaffolds
Title: Physicochemical Profile of Azetidine-Pyridine Hybrid Scaffolds: A Technical Guide for Drug Discovery
Introduction In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks—often termed "escaping from flatland"—is a proven strategy to improve clinical success rates. The azetidine-pyridine hybrid scaffold represents a highly privileged structural motif in this paradigm[1]. By coupling the highly strained, conformationally rigid, four-membered azetidine ring with an electron-deficient pyridine, drug developers can precisely tune physicochemical properties. This guide explores the causality behind the physicochemical advantages of this hybrid and provides validated experimental protocols for its characterization.
Causality in Physicochemical Modulation
Why choose an azetidine-pyridine hybrid over traditional piperidine or pyrrolidine analogs?
-
Modulation of Basicity (pKa) and hERG Liability: Unsubstituted saturated nitrogen heterocycles like piperidine (pKa ~11.2) and pyrrolidine (pKa ~11.3) are highly basic, often leading to poor membrane permeability and high affinity for the hERG potassium channel (a major cardiovascular liability). Azetidine inherently possesses a slightly lower pKa (~10.4) due to the increased s-character of the nitrogen lone pair induced by ring strain. When conjugated to a pyridine ring (e.g., 3-(azetidin-3-yl)pyridine), the electron-withdrawing inductive effect of the sp2-hybridized pyridine further depresses the azetidine nitrogen's pKa to a highly desirable physiological range (8.0–8.8)[2]. This ensures a balanced ratio of ionized to unionized species at pH 7.4, optimizing both solubility and passive permeability.
-
Lipophilicity (LogD) and Aqueous Solubility: The deletion of one or two methylene (-CH2-) units when moving from a 6-membered piperidine to a 4-membered azetidine significantly reduces the molecule's lipophilicity (LogP/LogD). This reduction in lipophilic bulk, combined with the hydrogen-bond accepting capability of the pyridine nitrogen, drastically enhances aqueous solubility, a critical parameter for oral bioavailability[3].
-
Metabolic Stability (CYP450 Evasion): Cytochrome P450 (CYP) enzymes typically metabolize cyclic amines via α -carbon hydrogen abstraction, leading to ring-opening and dealkylation. The azetidine ring is remarkably resistant to this pathway. The high ring strain (approx. 26 kcal/mol) and the unfavorable orbital overlap required to form an intermediate α -radical or iminium ion significantly raise the activation energy for CYP-mediated oxidation[1]. Consequently, azetidine-pyridine hybrids often exhibit superior intrinsic clearance ( Clint ) profiles compared to their larger-ring counterparts.
Caption: Logic of physicochemical optimization using azetidine-pyridine hybrids.
Comparative Physicochemical Data
To illustrate the structural impact of the azetidine-pyridine hybrid, the following table summarizes typical quantitative physicochemical data comparing it against larger saturated ring analogs.
| Scaffold Motif | Fsp3 | Basic pKa | LogD (pH 7.4) | HLM Clint ( μ L/min/mg) | Aqueous Sol. ( μ g/mL) |
| 3-(Piperidin-4-yl)pyridine | 0.50 | 9.8 | 1.8 | 45.2 | 85 |
| 3-(Pyrrolidin-3-yl)pyridine | 0.44 | 9.5 | 1.4 | 38.6 | 120 |
| 3-(Azetidin-3-yl)pyridine | 0.38 | 8.6 | 0.9 | 12.4 | >250 |
Note: Data represents generalized profiling trends for these core pharmacophores in drug discovery settings.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, ensuring that every protocol is a self-validating system is paramount. The following methodologies detail the synthesis and physicochemical profiling of the azetidine-pyridine scaffold.
Protocol A: Synthesis of 3-(Azetidin-3-yl)pyridine via Negishi Cross-Coupling Rationale: Traditional nucleophilic substitutions often fail with highly strained azetidines. A transition-metal-catalyzed cross-coupling utilizing a zincated azetidine ensures high regioselectivity and yield without ring-opening[4].
-
Zincation: In an oven-dried flask under argon, activate 1-Boc-3-iodoazetidine (1.0 eq) with zinc dust (1.5 eq) and 1,2-dibromoethane (0.05 eq) in anhydrous DMA at 70°C for 3 hours to form the organozinc reagent.
-
Cross-Coupling: Add 3-bromopyridine (0.9 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq) to the mixture. Heat to 80°C for 12 hours.
-
Validation (LC-MS): Monitor the reaction via LC-MS. The presence of the product mass ( [M+H]+ ) and the disappearance of 3-bromopyridine validates the catalytic cycle's completion.
-
Deprotection: Treat the isolated intermediate with 4M HCl in dioxane at room temperature for 2 hours to cleave the Boc group, yielding the hydrochloride salt of the hybrid scaffold.
Protocol B: Microsomal Metabolic Stability Assay (Self-Validating) Rationale: To prove the CYP450 evasion capability of the azetidine ring, we measure the intrinsic clearance ( Clint ) in Human Liver Microsomes (HLMs).
-
Preparation: Prepare a 1 mM stock solution of the azetidine-pyridine hybrid in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs.
-
Controls (The Validation System):
-
Positive Control: Verapamil (known high clearance) to validate HLM enzymatic activity.
-
Negative Control: Scaffold incubation without the NADPH regenerating system to rule out non-CYP mediated degradation (e.g., chemical instability or hydrolysis).
-
-
Initiation & Sampling: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate Clint from the slope of the natural log of remaining compound versus time.
Caption: Step-by-step experimental workflow for physicochemical and metabolic profiling.
Conclusion
The azetidine-pyridine hybrid is a masterclass in rational drug design. By leveraging the geometric constraints and high ring strain of the azetidine core, alongside the electronic properties of the pyridine ring, scientists can engineer molecules that bypass the traditional lipophilicity and metabolic liabilities of larger heterocycles. Implementing rigorous, self-validating profiling assays ensures that these physicochemical benefits translate reliably into in vivo success.
References
-
Cheekatla, S. R. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 18(3), 303-337. URL:[Link]
-
Lowe, J. T., et al. (2012). "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries." The Journal of Organic Chemistry, 77(17), 7187-7211. URL:[Link]
Sources
Application Note: Advanced Reductive Amination Protocols Using 2-(Azetidin-3-yl)-6-methoxypyridine
Strategic Rationale & Chemical Biology
The azetidine ring has gained significant popularity in drug discovery campaigns over the past decade[1]. As a privileged structural motif, it offers a rigidified, low-lipophilicity alternative to acyclic amines, frequently improving metabolic stability, aqueous solubility, and overall pharmacokinetic profiles.
2-(Azetidin-3-yl)-6-methoxypyridine (CAS: 1260823-10-6) is a highly valuable building block in this space[2]. It features a secondary amine within the strained four-membered ring, serving as an excellent nucleophile for functionalization. Concurrently, the 6-methoxypyridine substituent at the 3-position acts as a versatile hydrogen-bond acceptor and bioisostere, while its electronic properties subtly modulate the pKa of the azetidine nitrogen. Reductive amination remains the most robust, chemoselective method for elaborating this secondary amine into complex tertiary amine architectures.
Mechanistic Causality & Reaction Dynamics
Reductive amination is a cornerstone transformation that proceeds through a strictly ordered sequence:
-
Nucleophilic Attack : The azetidine nitrogen attacks the carbonyl carbon to form a hemiaminal.
-
Dehydration : Acid-catalyzed elimination of water generates a highly electrophilic iminium ion.
-
Hydride Transfer : Irreversible reduction of the iminium ion yields the target tertiary amine.
Sodium triacetoxyborohydride (STAB) is presented as a general, mild, and selective reducing agent for the reductive amination of aldehydes and ketones[3]. The causality behind selecting STAB over Sodium Cyanoborohydride (NaCNBH₃) or Sodium Borohydride (NaBH₄) lies in its precise chemoselectivity. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB insufficiently reactive toward most unactivated aldehydes and ketones, yet perfectly tuned to reduce the highly electrophilic iminium intermediate[3].
Figure 1: Mechanistic pathway of the reductive amination of 2-(Azetidin-3-yl)-6-methoxypyridine.
Experimental Design & Parameter Optimization
To ensure high yields and suppress side reactions (such as the direct reduction of the carbonyl starting material), reaction parameters must be tailored to the steric and electronic nature of the electrophile. Reactions are generally faster and higher yielding in 1,2-dichloroethane (DCE) compared to THF[3].
Table 1: Optimization of Reductive Amination Parameters
| Parameter | Aldehydes (Aliphatic/Aromatic) | Ketones (Aliphatic/Cyclic) | Rationale / Causality |
| Solvent | 1,2-Dichloroethane (DCE) | DCE or THF | DCE provides optimal solubility for STAB and highly polar iminium intermediates[3]. |
| Reductant | NaBH(OAc)₃ (1.4 - 1.5 eq) | NaBH(OAc)₃ (1.5 - 2.0 eq) | Excess STAB compensates for the slower kinetic reduction of sterically hindered ketone-derived iminium ions. |
| Additive | None or catalytic AcOH | AcOH (1.0 - 2.0 eq) or Ti(O-iPr)₄ | Acid catalysis is mandatory for ketones to drive the dehydration of the hemiaminal into the iminium species[4]. |
| Temp/Time | 0 °C to RT, 2-4 hours | RT to 50 °C, 12-24 hours | Ketones possess lower electrophilicity, requiring thermal energy to overcome the activation barrier for iminium formation. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating workflows. By incorporating analytical checkpoints before irreversible steps, researchers can guarantee intermediate formation and prevent the waste of valuable building blocks.
Protocol A: Direct Reductive Amination with Aldehydes
-
Reagent Preparation : In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 2-(Azetidin-3-yl)-6-methoxypyridine (1.0 eq, 0.5 mmol) and the target aldehyde (1.05 eq, 0.525 mmol) in anhydrous DCE (2.5 mL, 0.2 M).
-
Iminium Formation : Stir the mixture at room temperature for 30 minutes.
-
Causality: Allowing the hemiaminal to form and dehydrate before introducing the reductant prevents the competitive direct reduction of the aldehyde to a primary alcohol.
-
-
Validation Checkpoint 1 : Remove a 5 µL aliquot, dilute in 1 mL MeCN, and quench with 1 drop of 1M NaBH₄. Analyze via LC-MS. The presence of the target mass (M+H) confirms successful iminium formation. If unreacted azetidine remains, add catalytic AcOH (0.1 eq) and stir for an additional 30 minutes.
-
Reduction : Cool the reaction to 0 °C. Add STAB (1.5 eq, 0.75 mmol) portionwise over 10 minutes.
-
Causality: Portionwise addition at 0 °C controls the mild exothermic nature of the hydride transfer and prevents localized depletion of the reductant.
-
-
Reaction Completion : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS until the iminium intermediate is fully consumed.
Protocol B: Acid-Catalyzed Reductive Amination with Ketones
-
Activation : Dissolve the azetidine (1.0 eq) and ketone (1.2 eq) in anhydrous DCE. Add glacial acetic acid (1.5 eq). For highly hindered ketones, Titanium(IV) isopropoxide can be used as a Lewis acid to activate the carbonyl and drive imine formation[4].
-
Thermal Driving : Heat the mixture to 40 °C for 2 hours to force the difficult dehydration step.
-
Validation Checkpoint 2 : Perform the same NaBH₄-quench LC-MS check as in Protocol A. Do not proceed to reduction until >80% iminium conversion is observed.
-
Reduction : Cool to room temperature, add STAB (2.0 eq), and stir for 12-24 hours.
Figure 2: Step-by-step experimental workflow for the reductive amination protocol.
Downstream Processing & Troubleshooting
-
Quench & Extraction : Terminate the reaction by adding saturated aqueous NaHCO₃ and stir vigorously for 15 minutes.
-
Causality: STAB and its boron byproducts are water-soluble. Saturated NaHCO₃ neutralizes residual acetic acid and hydrolyzes unreacted STAB (releasing H₂ gas). The basic pH ensures the newly formed tertiary azetidine amine is fully deprotonated (free base form), maximizing its partition into the organic dichloromethane (DCM) layer.
-
-
Troubleshooting Aldehyde Reduction : If LC-MS indicates the presence of the primary alcohol (reduced aldehyde) and unreacted azetidine, the STAB was added prematurely. In future runs, extend the time at Step 2 and strictly adhere to Validation Checkpoint 1.
References
-
An Approach to Alkyl Azetidines for Medicinal Chemistry . Lowe, J. T., et al. ChemRxiv, 2023. URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . Abdel-Magid, A. F., et al. The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]
-
An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride . Mattson, R. J., et al. The Journal of Organic Chemistry, 1990, 55(8), 2552-2554. URL:[Link]
Sources
Application Note: Engineering Kinase Selectivity Using the 2-(Azetidin-3-yl)-6-methoxypyridine Fragment
Rationale and Structural Context
The development of highly selective protein kinase inhibitors (PKIs) remains a formidable challenge due to the high structural conservation of the ATP-binding site across the human kinome. Fragment-Based Drug Discovery (FBDD) has emerged as a premier strategy to navigate this complexity, allowing researchers to map nuanced kinase–fragment interactions within specific subpockets to drive selectivity[1].
The compound 2-(Azetidin-3-yl)-6-methoxypyridine (CAS: 1260823-10-6) represents a highly optimized starting point for FBDD campaigns[2]. Its architecture is bifurcated into two functionally distinct domains:
-
The 6-Methoxypyridine Hinge Binder: The pyridine nitrogen serves as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met or Cys residues). The adjacent methoxy group serves a dual purpose: it sterically restricts the fragment to a specific binding conformation and fine-tunes the pKa of the pyridine nitrogen, optimizing the strength of the hydrogen bond.
-
The Azetidin-3-yl Exit Vector: Azetidines are four-membered nitrogen-containing heterocycles that have become vital motifs in medicinal chemistry due to their high ring strain, sp³-rich character (Fsp³), and conformational rigidity[3]. Compared to traditional piperidine or pyrrolidine rings, the azetidine ring projects its secondary amine out of the ATP pocket at a unique, highly defined trajectory. This minimizes the entropic penalty upon binding and provides an ideal synthetic handle for "fragment growing" into the solvent-exposed or DFG-out regions. Furthermore, the inclusion of azetidine motifs enhances metabolic stability, solubility, and overall pharmacokinetic profiles[3].
FBDD Workflow
FBDD workflow for optimizing the 2-(Azetidin-3-yl)-6-methoxypyridine fragment into a lead compound.
Self-Validating Experimental Protocols
To successfully evolve this fragment into a lead compound, a rigorous, self-validating experimental pipeline is required. The following protocols detail the critical path from hit validation to structure-guided optimization.
Protocol A: Primary Fragment Validation via Differential Scanning Fluorimetry (DSF)
-
Causality: Fragments typically exhibit low binding affinities (Kd in the µM to mM range). DSF is utilized because it directly measures the thermodynamic stabilization (ΔTm) of the folded kinase domain upon fragment binding, independent of enzymatic activity. This eliminates false positives caused by assay interference or aggregation.
-
Preparation: Dilute the purified recombinant kinase domain to a final concentration of 2 µM in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Validation Check: Ensure the background fluorescence of the apo-protein is stable at the starting temperature (25°C) to confirm protein folding integrity.
-
Fragment Incubation: Dispense 2-(Azetidin-3-yl)-6-methoxypyridine into a 384-well PCR plate to achieve a final concentration of 1 mM and 5 mM (in 2% DMSO). Include a 2% DMSO-only well as the negative control.
-
Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).
-
Analysis: Calculate the first derivative of the melt curve to determine the melting temperature (Tm). A positive hit is validated if ΔTm (Tm_fragment - Tm_DMSO) is ≥ 1.5°C in a dose-dependent manner.
Protocol B: Binding Mode Elucidation via X-Ray Crystallography (Soaking)
-
Causality: Because the fragment has a low molecular weight (164.20 g/mol )[2] and low initial affinity, co-crystallization often fails due to competition with crystallization precipitants. High-concentration soaking into pre-formed apo-crystals forces the equilibrium toward the bound state, revealing the precise trajectory of the azetidine nitrogen for subsequent chemistry.
-
Apo-Crystal Growth: Grow apo-crystals of the target kinase using vapor diffusion. Validation Check: Shoot a control crystal on an in-house source to ensure diffraction resolution is < 2.5 Å before proceeding with soaking.
-
Soaking Solution Preparation: Dissolve the fragment in the crystallization mother liquor supplemented with 10-20% (v/v) DMSO to a final fragment concentration of 50 mM.
-
Crystal Soaking: Transfer apo-crystals into the soaking drop. Incubate for 2 to 24 hours. Monitor visually for crystal cracking (indicative of conformational changes upon binding).
-
Cryo-Protection & Harvesting: Briefly transfer the soaked crystal to a cryo-protectant solution (mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.
-
Data Collection: Collect diffraction data at a synchrotron source. Solve the structure using Molecular Replacement (MR) with the apo-structure as the search model. The presence of the fragment is validated by a >3σ peak in the Fo-Fc difference electron density map at the hinge region.
Protocol C: Structure-Guided Fragment Growing
-
Causality: The secondary amine of the azetidine ring is a highly reactive nucleophile. By performing parallel reductive aminations or amide couplings, the fragment can be "grown" to interact with the DFG motif or solvent channel, exponentially increasing affinity (Ligand Efficiency) and establishing kinase selectivity[1].
-
Reaction Setup: In a 96-well format, combine 2-(Azetidin-3-yl)-6-methoxypyridine (0.1 mmol) with a library of diverse aldehydes (0.12 mmol) in dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of acetic acid and agitate for 2 hours at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 0.15 mmol) to each well. Agitate for 12 hours.
-
Validation & Purification: Quench with saturated NaHCO3. Extract with ethyl acetate. Validation Check: Analyze the organic layer via LC-MS. Only proceed with wells showing >80% conversion to the desired mass. Purify via preparative HPLC.
-
Secondary Assay: Test the purified library members in a biochemical kinase assay (e.g., ADP-Glo) to identify compounds with an IC50 < 1 µM.
Pharmacophore Mapping & Binding Logic
Pharmacophore mapping of the fragment within the highly conserved kinase ATP-binding pocket.
Quantitative Data: Physicochemical Profiling
The transition from a flat, traditional fragment to an azetidine-containing lead compound significantly alters the physicochemical landscape. Table 1 summarizes the theoretical advantages of utilizing the 2-(Azetidin-3-yl)-6-methoxypyridine fragment compared to a legacy piperidine analog.
Table 1: Comparative Physicochemical Properties in FBDD
| Metric | 2-(Azetidin-3-yl)-6-methoxypyridine (Fragment) | Hypothetical Lead (Azetidine-Based) | Legacy Lead (Piperidine-Based) | Rationale for Azetidine Advantage |
| Molecular Weight | 164.20 g/mol | ~380 g/mol | ~408 g/mol | Lower MW maintains high Ligand Efficiency (LE) during fragment growing. |
| cLogP | 0.77 | 2.4 | 3.2 | Lower lipophilicity reduces off-target toxicity and hERG liability. |
| Fraction sp³ (Fsp³) | 0.44 | 0.55 | 0.45 | Higher Fsp³ correlates directly with improved clinical success and solubility. |
| Ligand Efficiency | ~0.35 kcal/mol/HA | >0.30 kcal/mol/HA | ~0.26 kcal/mol/HA | Rigid 4-membered ring reduces the entropic penalty upon binding. |
| Metabolic Stability | High | High | Moderate | High ring strain in azetidine limits CYP450-mediated oxidation compared to piperidine. |
Conclusion
The integration of 2-(Azetidin-3-yl)-6-methoxypyridine into kinase-focused FBDD campaigns provides a distinct structural advantage. By leveraging the reliable hinge-binding capability of the methoxypyridine and the superior physicochemical properties of the rigid azetidine vector, researchers can efficiently navigate the kinase–fragment interaction space[1]. This approach not only accelerates the fragment-to-lead optimization process but also yields lead compounds with enhanced metabolic stability, solubility, and target selectivity[3].
References
-
Wang, Z.-Z., Shi, X.-X., Huang, G.-Y., Hao, G.-F., & Yang, G.-F. (2021). "Fragment-based drug design facilitates selective kinase inhibitor discovery". Trends in Pharmacological Sciences, 42(7), 551-565. Available at:[Link]
-
Cheekatla, S. R. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs". Future Medicinal Chemistry, 18(3), 303-337. Available at:[Link]
Sources
Solvent selection for reactions involving 2-(Azetidin-3-yl)-6-methoxypyridine
Application Note: Advanced Solvent Selection Protocols for the Functionalization of 2-(Azetidin-3-yl)-6-methoxypyridine
Executive Summary & Molecular Profiling
(CAS: 1260823-10-6) is a highly versatile, conformationally restricted building block increasingly utilized in modern drug discovery[1]. The molecule presents a dual reactivity profile: a highly nucleophilic, basic secondary amine within a strained four-membered azetidine ring, and an electron-rich 6-methoxypyridine system.
The primary challenge in functionalizing this scaffold lies in the thermodynamic instability of the azetidine moiety. The four-membered ring suffers from significant angle strain, making it highly susceptible to under inappropriate solvent, pH, or thermal conditions[2]. This application note details the mechanistic rationale and validated protocols for solvent selection during N-alkylation and palladium-catalyzed cross-coupling of this critical substrate.
Mechanistic Principles of Solvent Selection
2.1. Polar Aprotic Solvents for N-Alkylation In SN2-type N-alkylations, the solvent must stabilize the charge-separated transition state without dampening the nucleophilicity of the azetidine nitrogen. Polar aprotic solvents such as are optimal[3]. MeCN is often prioritized over DMF due to its lower boiling point (facilitating easier removal) and its lower propensity to promote E2 elimination side-reactions of the alkyl halide electrophile.
2.2. Mitigating Azetidine Ring-Opening The azetidine ring is prone to nucleophilic ring-opening, particularly when the nitrogen is protonated or coordinated to a Lewis acid[2]. Protic solvents (e.g., methanol, ethanol) must be strictly avoided in the presence of Lewis acids or strong electrophiles, as they can act as nucleophiles, attacking the adjacent carbons of the activated azetidine and leading to acyclic amino-ether byproducts. Ethereal solvents (THF, 2-MeTHF) or halogenated solvents (DCM) are critical for acylations or reactions requiring Lewis acidic conditions.
2.3. Non-Polar Solvents for Buchwald-Hartwig Amination For C-N cross-coupling (Buchwald-Hartwig amination), the solvent must support the stability of the active Pd(0) catalytic species and facilitate the reductive elimination step. Non-polar solvents like or weakly polar ethereal solvents like 1,4-Dioxane are standard[4]. Toluene provides the optimal dielectric environment for phosphine-ligated palladium complexes, preventing premature catalyst degradation.
Workflow Visualization
Decision matrix for solvent selection in azetidine functionalization.
Quantitative Data: Solvent Effects on Yield and Selectivity
The following table summarizes the causal relationship between solvent choice and reaction outcomes for the N-alkylation of 2-(Azetidin-3-yl)-6-methoxypyridine with a standard primary alkyl bromide (1.2 eq) and K₂CO₃ (2.0 eq) at 60 °C for 12 hours.
| Solvent | Dielectric Constant (ε) | Conversion (%) | Ring-Opened Byproduct (%) | Mechanistic Observation |
| Acetonitrile (MeCN) | 37.5 | >95% | <1% | Optimal TS stabilization; heterogeneous base functions well. |
| DMF | 36.7 | 92% | <1% | High conversion, but requires aqueous workup to remove solvent. |
| THF | 7.5 | 45% | <1% | Poor solubility of K₂CO₃; insufficient TS stabilization. |
| Methanol (MeOH) | 32.7 | 60% | 15% | Protic solvent dampens nucleophilicity and promotes ring-opening. |
| Toluene | 2.4 | <10% | 0% | SN2 pathway highly disfavored in non-polar media. |
Experimental Workflows & Self-Validating Protocols
Protocol A: Chemoselective N-Alkylation (SN2)
-
Objective : Alkylate the azetidine nitrogen while preventing ring-opening and over-alkylation.
-
Causality : MeCN is used to stabilize the SN2 transition state. K₂CO₃ is selected as a mild, heterogeneous base to neutralize the generated HX acid without hydrolyzing the methoxypyridine group.
Step-by-Step Methodology:
-
Preparation : To an oven-dried 50 mL round-bottom flask, add 2-(Azetidin-3-yl)-6-methoxypyridine (1.0 mmol) and anhydrous K₂CO₃ (2.5 mmol).
-
Solvent Addition : Suspend the mixture in anhydrous MeCN (10 mL, 0.1 M).
-
Self-Validation Check: The mixture should be a freely stirring white suspension. Clumping indicates moisture ingress.
-
-
Electrophile Addition : Add the alkyl halide (1.1 mmol) dropwise at room temperature to prevent localized exothermic spikes.
-
Heating : Attach a reflux condenser and heat the mixture to 60 °C.
-
Self-Validation Check: Monitor via LC-MS after 4 hours. The desired product mass [M+H]⁺ should be the major peak. The presence of a[M+18+H]⁺ peak indicates water ingress and subsequent ring-opening.
-
-
Workup : Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts (Causality: prevents emulsion formation during extraction), and concentrate the filtrate under reduced pressure.
Protocol B: Buchwald-Hartwig Amination
-
Objective : Couple the azetidine nitrogen with an aryl bromide.
-
Causality : Toluene is utilized to maintain the integrity of the Pd(0) catalyst. Sodium tert-butoxide (NaOtBu) is required to efficiently deprotonate the palladium-bound amine intermediate, driving reductive elimination.
Step-by-Step Methodology:
-
Preparation : In a nitrogen-filled glovebox, charge a Schlenk tube with 2-(Azetidin-3-yl)-6-methoxypyridine (1.0 mmol), aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol).
-
Solvent Addition : Add anhydrous, degassed Toluene (10 mL).
-
Self-Validation Check: The initial mixture will appear dark purple/brown due to the Pd₂(dba)₃ precursor.
-
-
Reaction : Seal the tube, remove from the glovebox, and heat to 90 °C in an oil bath.
-
Self-Validation Check: Within 15-30 minutes, the color must transition to a deep red/orange, physically indicating the formation of the active monomeric Pd(0)-RuPhos species. Failure to change color indicates catalyst poisoning (likely oxygen).
-
-
Monitoring : Stir for 12 hours. TLC (EtOAc/Hexane) should show complete consumption of the azetidine starting material.
-
Workup : Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica gel to remove the palladium catalyst. Concentrate and purify via flash chromatography.
References
-
Title : Recent advances in synthetic facets of immensely reactive azetidines Source : RSC Advances URL :[Link]
-
Title : Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions Source : Journal of the American Chemical Society (ACS) URL :[Link]
Sources
Application Notes and Protocols: Functionalization of the Pyridine Ring in 2-(Azetidin-3-yl)-6-methoxypyridine
Abstract
This document provides a comprehensive guide for the chemical functionalization of the pyridine ring in the novel building block, 2-(Azetidin-3-yl)-6-methoxypyridine. This molecule is of significant interest in medicinal chemistry due to the presence of two key pharmacophoric elements: a substituted pyridine ring and a strained azetidine moiety. We will explore various synthetic strategies, including electrophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions. Detailed, step-by-step protocols, mechanistic insights, and data-driven recommendations are provided to enable researchers to selectively modify the pyridine core, thereby accessing a diverse range of analogues for drug discovery programs.
Introduction: Chemical Reactivity and Strategic Considerations
The pyridine ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its functionalization allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic and pharmacokinetic profiles. The target molecule, 2-(Azetidin-3-yl)-6-methoxypyridine, presents a unique synthetic challenge and opportunity. The pyridine ring is adorned with an electron-donating methoxy group at the 2-position and a potentially reactive azetidinyl group at the 6-position. Understanding the interplay of these substituents is paramount for achieving regioselective functionalization.
The azetidine ring, a four-membered nitrogen heterocycle, is characterized by significant ring strain (approximately 25.2 kcal/mol), which influences its chemical reactivity.[2] While more stable than its three-membered aziridine counterpart, the azetidine ring can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or nucleophiles.[2][3] Therefore, reaction conditions for pyridine functionalization must be carefully selected to preserve the integrity of the azetidine moiety.[4]
The electronic nature of the pyridine ring in our target molecule is significantly influenced by the 2-methoxy and 6-azetidinyl substituents. The methoxy group is a strong electron-donating group (EDG) through resonance, which activates the pyridine ring towards electrophilic attack. Conversely, the pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophiles.[5] This push-pull electronic environment dictates the preferred sites of reaction.
Predicted Reactivity Hotspots
Based on the electronic properties of the substituents, we can predict the likely positions for various types of reactions:
-
Electrophilic Aromatic Substitution (EAS): The electron-donating methoxy group will direct incoming electrophiles to the ortho and para positions. In this case, the C3 and C5 positions are the most likely sites for EAS.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack.[6] However, with substituents already at C2 and C6, direct SNAr on the pyridine ring is less probable unless a leaving group is first installed.
-
Directed ortho-Metalation (DoM): The methoxy group can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C3 position by a strong base.[7]
The following sections will delve into specific protocols for achieving functionalization at these positions.
Electrophilic Aromatic Substitution (EAS)
Direct electrophilic substitution on the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom.[5] However, the activating effect of the 2-methoxy group makes EAS a viable strategy for functionalizing the C3 and C5 positions of 2-(Azetidin-3-yl)-6-methoxypyridine.
Halogenation
Halogenation provides a versatile handle for subsequent cross-coupling reactions.
Protocol 2.1.1: Bromination at the C3 Position
This protocol utilizes N-Bromosuccinimide (NBS) as a mild brominating agent. The regioselectivity for the C3 position is driven by the strong directing effect of the methoxy group.
Reagents and Materials:
-
2-(Azetidin-3-yl)-6-methoxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of 2-(Azetidin-3-yl)-6-methoxypyridine (1.0 equiv) in anhydrous acetonitrile at 0 °C, add N-Bromosuccinimide (1.05 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford 2-(Azetidin-3-yl)-3-bromo-6-methoxypyridine.
Expected Outcome: This reaction is expected to yield the C3-brominated product with high regioselectivity.[8]
Nitration
Nitration introduces a nitro group, which can be a precursor for an amino group or other functionalities.
Protocol 2.2.1: Nitration at the C3 and C5 Positions
Care must be taken during nitration to avoid protonation of the pyridine nitrogen, which would strongly deactivate the ring.[9] Using milder nitrating agents is recommended.
Reagents and Materials:
-
2-(Azetidin-3-yl)-6-methoxypyridine
-
Nitronium tetrafluoroborate (NO2BF4)
-
Sulfolane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 2-(Azetidin-3-yl)-6-methoxypyridine (1.0 equiv) in sulfolane.
-
Cool the solution to 0 °C and add nitronium tetrafluoroborate (1.1 equiv) portion-wise.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and neutralize with solid NaHCO3.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.
-
Purify the residue by column chromatography to separate the C3 and C5-nitro isomers.
Expected Outcome: A mixture of 2-(Azetidin-3-yl)-6-methoxy-3-nitropyridine and 2-(Azetidin-3-yl)-6-methoxy-5-nitropyridine is expected. The ratio of isomers will depend on the subtle electronic and steric effects.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[7] The methoxy group at the C2 position can act as a directed metalation group (DMG), facilitating deprotonation at the C3 position with a strong base.
Diagram: Directed ortho-Metalation Workflow
Caption: Workflow for Directed ortho-Metalation.
Protocol 3.1: Lithiation and Silylation at the C3 Position
This protocol demonstrates the DoM strategy by introducing a trimethylsilyl (TMS) group at the C3 position. The TMS group can be a useful synthetic handle for further transformations.
Reagents and Materials:
-
2-(Azetidin-3-yl)-6-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Schlenk flask and line
Procedure:
-
To a solution of 2-(Azetidin-3-yl)-6-methoxypyridine (1.0 equiv) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add chlorotrimethylsilane (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-(Azetidin-3-yl)-6-methoxy-3-(trimethylsilyl)pyridine.
Caution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
Table 1: Comparison of Functionalization Strategies
| Strategy | Position(s) Targeted | Key Reagents | Advantages | Limitations |
| Electrophilic Halogenation | C3, C5 | NBS, NCS | Mild conditions, high regioselectivity for C3 | May require optimization for other halogens |
| Electrophilic Nitration | C3, C5 | NO2BF4 | Introduces versatile nitro group | Potential for isomer formation, harsh conditions |
| Directed ortho-Metalation | C3 | n-BuLi, LDA | Excellent regioselectivity | Requires cryogenic temperatures, strong bases |
| Palladium-Catalyzed C-H Activation | C3, C5 | Pd(OAc)2, various ligands | Direct C-C and C-heteroatom bond formation | Catalyst screening may be necessary |
Transition Metal-Catalyzed C-H Functionalization
Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer direct routes to functionalized pyridines, often with high regioselectivity and functional group tolerance.[10][11][12]
Diagram: Palladium-Catalyzed C-H Arylation
Caption: Simplified Catalytic Cycle for Pd-Catalyzed C-H Arylation.
Protocol 4.1: Palladium-Catalyzed C-H Arylation at C3/C5
This protocol describes a general procedure for the direct arylation of the pyridine ring. The regioselectivity between C3 and C5 can be influenced by the choice of ligand and oxidant.
Reagents and Materials:
-
2-(Azetidin-3-yl)-6-methoxypyridine
-
Aryl bromide or iodide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)2)
-
Ligand (e.g., XPhos, SPhos)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
1,4-Dioxane or Toluene, anhydrous
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add 2-(Azetidin-3-yl)-6-methoxypyridine (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)2 (5 mol%), ligand (10 mol%), and base (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Expected Outcome: This reaction can provide access to a variety of C3 and C5-arylated derivatives. Optimization of the ligand, base, and solvent may be required to achieve desired selectivity and yield.
Conclusion and Future Directions
The functionalization of 2-(Azetidin-3-yl)-6-methoxypyridine offers a rich landscape for synthetic exploration. The protocols outlined in this guide provide a solid foundation for accessing a diverse array of analogues. Electrophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed C-H activation each offer unique advantages in terms of regioselectivity and the types of functional groups that can be introduced.
Future work should focus on expanding the scope of these reactions to include a wider range of electrophiles and coupling partners. Furthermore, exploring the functionalization of the azetidine ring itself, in a manner that is orthogonal to the pyridine ring modifications, will be a key area of investigation for creating novel chemical matter for drug discovery.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (URL: [Link])
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (URL: [Link])
-
Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. (URL: [Link])
-
C-H bond activation of pyridine or pyridine-linked ring. (URL: [Link])
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (URL: [Link])
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (URL: [Link])
-
Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. (URL: [Link])
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (URL: [Link])
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (URL: [Link])
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (URL: [Link])
-
C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (URL: [Link])
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (URL: [Link])
-
DTBB-Catalyzed lithiation of 2,6-bis(chloromethyl)pyridine. (URL: [Link])
-
C-H Activation of Pyridines by (PBP)Ir Complexes. (URL: [Link])
-
Directed ortho metalation. (URL: [Link])
-
Directed (ortho) Metallation. (URL: [Link])
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (URL: [Link])
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (URL: [Link])
-
Electrophilic aromatic substitution. (URL: [Link])
-
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (URL: [Link])
-
Pyridines fused with high-electrophilic heterocycles. (URL: [Link])
-
ortho metalation. (URL: [Link])
-
Azetidine synthesis. (URL: [Link])
-
Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (URL: [Link])
-
Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. (URL: [Link])
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (URL: [Link])
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (URL: [Link])
-
Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. (URL: [Link])
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (URL: [Link])
-
Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. (URL: [Link])
-
(PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (URL: [Link])
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (URL: [Link])
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (URL: [Link])
-
Journal Name COMMUNICATION. (URL: [Link])
-
Regioselectivity of Radical Halogenation. (URL: [Link])
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation | IntechOpen [intechopen.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
Preventing azetidine ring opening during acidic workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the unique challenges of handling these strained four-membered heterocycles, with a particular focus on preventing ring opening during acidic workups. Our guidance is grounded in established chemical principles and practical, field-proven experience.
Troubleshooting Guide: Preventing Azetidine Ring Opening
This section addresses specific issues you might encounter during your experiments and provides practical solutions and the scientific rationale behind them.
Issue 1: My azetidine-containing product is decomposing during acidic workup after a reaction.
Symptoms:
-
Appearance of new, unexpected peaks in your HPLC or LC-MS analysis.
-
A significant decrease in the peak area corresponding to your desired product over time.
-
Isolation of a ring-opened product, such as a 3-halo-1-aminopropane derivative, if a hydrohalic acid was used.
Root Cause Analysis:
Azetidines possess significant ring strain (approximately 25.4 kcal/mol), making them susceptible to nucleophilic attack, a vulnerability that is exacerbated under acidic conditions.[1][2] The core issue is the protonation of the azetidine nitrogen. This protonation enhances the electrophilicity of the ring carbons, making them prime targets for even weak nucleophiles present in the reaction mixture, such as water, alcohols, or halide ions.[3][4]
Solutions and Protocols:
1. Prioritize a Mild Basic or Neutral Quench:
-
Expertise & Experience: Instead of a traditional acidic wash (e.g., with HCl or NH₄Cl), quench your reaction with a mild basic solution. This immediately neutralizes any acid present and prevents protonation of the azetidine nitrogen.
-
Trustworthiness: This method is self-validating. If decomposition is prevented, it confirms that acid-catalyzed ring opening was the primary degradation pathway.
Protocol: Mild Basic Workup for Azetidine-Containing Compounds
-
Cool the Reaction: Before workup, cool your reaction mixture to 0 °C in an ice bath. This reduces the rate of any potential decomposition reactions.
-
Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) to the reaction mixture with vigorous stirring.[5] Continue adding until gas evolution ceases, indicating that the acid has been neutralized.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (e.g., 3x).[5]
-
Wash and Dry: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter and concentrate the organic layer under reduced pressure at a low temperature.
2. Temperature Control is Critical:
-
Expertise & Experience: Higher temperatures provide the activation energy needed to overcome the barrier for ring-opening.[2] Performing both the reaction and the workup at lower temperatures significantly minimizes this side reaction.
-
Trustworthiness: If you observe less decomposition at 0 °C compared to room temperature, it validates the role of thermal energy in the degradation process.
Issue 2: My N-Boc protected azetidine is degrading during a reaction that requires acidic conditions (e.g., deprotection of another group).
Symptoms:
-
Loss of the Boc group and subsequent ring opening of the azetidine.
-
Formation of complex mixtures of byproducts.
Root Cause Analysis:
The tert-butoxycarbonyl (Boc) group is notoriously labile to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] The conditions required to cleave the Boc group are often harsh enough to protonate and open the azetidine ring.
Solutions and Protocols:
1. Judicious Choice of N-Protecting Group:
-
Expertise & Experience: The choice of the nitrogen protecting group is a critical strategic decision in your synthetic design.[1] If acidic conditions are unavoidable in subsequent steps, a more robust protecting group should be chosen from the outset.
-
Trustworthiness: The stability of your azetidine throughout the synthetic sequence will validate your choice of protecting group.
Data Presentation: Comparison of Common N-Protecting Groups for Azetidines
| Protecting Group | Stability in Acid | Stability in Base | Common Removal Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Labile, especially to strong acids (TFA, HCl).[2] | Generally stable. | Strong acid.[2] | Very common, but its acid lability requires careful planning.[2] |
| Cbz (Carboxybenzyl) | More stable than Boc.[2] | Generally stable. | Hydrogenolysis (H₂, Pd/C).[2] | Offers orthogonal deprotection if acid-labile groups are present.[6] |
| Sulfonyl (e.g., Tosyl, Nosyl) | Generally stable.[1] | Generally stable. | Harsh reductive conditions (e.g., Na/NH₃).[2] | The strong electron-withdrawing nature can stabilize the ring but may also activate it towards certain nucleophiles.[1][2] |
2. Alternative Workup for Acid-Sensitive Compounds:
-
Expertise & Experience: If you must use an acid-labile protecting group and an acidic step is required, a carefully controlled workup is essential. The goal is to minimize the time the azetidine is exposed to acidic conditions.
-
Trustworthiness: Successful isolation of the desired product without significant degradation validates the effectiveness of the rapid and cold neutralization protocol.
Protocol: Workup for Acid-Sensitive Azetidines
-
Pre-cool the Quenching Solution: Before starting the workup, cool a saturated aqueous solution of NaHCO₃ to 0 °C.
-
Perform the Reaction at Low Temperature: Run the acidic reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Rapid Quench: Once the reaction is complete (as monitored by TLC or LC-MS), immediately and carefully pour the reaction mixture into the cold, vigorously stirred NaHCO₃ solution.
-
Proceed with Extraction: Continue with the standard extraction, drying, and concentration steps as described previously, always maintaining low temperatures where possible.
Issue 3: I am observing ring-opening during purification on a silica gel column.
Symptoms:
-
Streaking of the product on the TLC plate.
-
Low recovery of the desired compound from the column.
-
Presence of more polar, ring-opened byproducts in the collected fractions.
Root Cause Analysis:
Standard silica gel is acidic (pH ~4-5) due to the presence of silanol groups (Si-OH) on its surface.[1] This acidic environment can catalyze the ring-opening of sensitive azetidines as they pass through the column.[1]
Solutions and Protocols:
1. Deactivate the Silica Gel:
-
Expertise & Experience: Neutralizing the acidic sites on the silica gel is a common and effective strategy for purifying acid-sensitive amines.
-
Trustworthiness: A clean chromatographic separation with high recovery of the azetidine product confirms the success of this method.
Protocol: Deactivation of Silica Gel for Column Chromatography
-
Prepare a Triethylamine Solution: Prepare a solution of your chosen eluent (e.g., ethyl acetate/hexanes) containing 1% triethylamine (Et₃N).
-
Slurry the Silica Gel: Prepare the silica gel slurry using this basic eluent mixture.
-
Pack and Run the Column: Pack and run the column with the eluent containing triethylamine. This will ensure that the azetidine is in a neutral or slightly basic environment throughout the purification process.[1]
-
Alternative Stationary Phases: If decomposition still occurs, consider using alternative, less acidic stationary phases such as basic alumina or Florisil.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed azetidine ring opening?
A1: The process begins with the protonation of the basic nitrogen atom of the azetidine ring by an acid (Brønsted or Lewis).[3][4] This creates a positively charged azetidinium ion. The electron-withdrawing effect of the positive nitrogen atom significantly weakens the adjacent carbon-nitrogen bonds and increases the electrophilicity of the ring carbons. A nucleophile (e.g., water, alcohol, halide) can then attack one of the ring carbons in an Sₙ2-type reaction, leading to cleavage of the C-N bond and opening of the ring.
Mandatory Visualization:
Caption: Acid-catalyzed ring opening of an azetidine.
Q2: How do substituents on the azetidine ring affect its stability in acid?
A2: Substituents play a crucial role in modulating the stability of the azetidine ring.[2] Electron-withdrawing groups (EWGs) attached to the nitrogen atom, such as sulfonyl or carbamate groups, decrease the basicity of the nitrogen.[1][3] A less basic nitrogen is less likely to be protonated, thus reducing the likelihood of acid-catalyzed ring opening.[3] However, some substituents can participate in intramolecular decomposition pathways. For instance, a pendant amide group can act as an internal nucleophile, attacking the protonated azetidine ring and leading to a rearrangement.[5][7]
Q3: Are there any alternatives to a traditional acidic workup if I need to remove a basic impurity?
A3: Yes. If you need to remove a basic impurity (like excess amine starting material), a standard acidic wash is risky. Consider these alternatives:
-
Purification by Chromatography: As detailed in Issue 3, column chromatography on deactivated silica gel or basic alumina is often the best method to separate your neutral or weakly basic azetidine product from more basic impurities.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge with a suitable stationary phase (e.g., a silica-based ion-exchange resin) to selectively retain the basic impurity while allowing your product to elute.
-
Solvent Extraction with a pH-Controlled Aqueous Phase: A carefully buffered aqueous solution (e.g., pH 5-6) might be sufficient to protonate and extract a more basic impurity without significantly affecting your less basic azetidine. This requires knowledge of the respective pKa values.
Q4: I am seeing decomposition even under neutral conditions. What could be the cause?
A4: While acid is the most common culprit, other factors can lead to azetidine decomposition:
-
Nucleophiles: The inherent ring strain makes azetidines susceptible to strong nucleophiles even without acid catalysis.[1][2]
-
Temperature: High temperatures during reaction, workup, or concentration can provide enough energy to induce ring opening or other decomposition pathways.[2]
-
Lewis Acids: Be mindful of reagents that can act as Lewis acids, as they can coordinate to the nitrogen and activate the ring for nucleophilic attack.[2][5] For example, some acyl chlorides can exhibit Lewis acidity.[2]
Mandatory Visualization:
Caption: Troubleshooting workflow for azetidine decomposition.
References
- Benchchem. (n.d.). Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
- Indian Institute of Technology Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.
- Benchchem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions.
- Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- PMC. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- PMC. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Benchchem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
- Spring, D. R., & Linington, R. G. (2017). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 56(14), 3849–3852.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-(Azetidin-3-yl)-6-methoxypyridine Scaffold Synthesis
Welcome to the Advanced Application Scientist Troubleshooting Guide. Synthesizing the 2-(azetidin-3-yl)-6-methoxypyridine motif presents a classic C(sp³)–C(sp²) cross-coupling challenge. The inherent ring strain of the azetidine, combined with the coordinating nature of both the pyridine and azetidine nitrogens, frequently leads to catalyst poisoning, protodemetalation, and low yields.
This guide provides mechanistic insights, field-proven FAQs, and self-validating protocols to help you overcome these bottlenecks and establish a robust synthetic route.
Section 1: Mechanistic Causality & Common Failure Modes
To troubleshoot low yields, we must first understand the physical chemistry of the coupling partners. The synthesis typically involves coupling a 3-metalated azetidine (or azetidinyl radical) with 2-bromo-6-methoxypyridine.
-
Protodemetalation Susceptibility: The 4-membered azetidine ring possesses high s-character at the C3 position. When metalated (e.g., as a zincate in Negishi couplings), the C–Zn bond is highly polarized and exceptionally susceptible to protonation by trace moisture or even the solvent[1].
-
Catalyst Poisoning: The 6-methoxypyridine acts as a bidentate-like ligand (via the methoxy oxygen and pyridine nitrogen). It can form stable, unreactive off-cycle complexes with Pd(II) intermediates, stripping standard phosphine ligands from the metal center.
-
β-Hydride Elimination: If the reductive elimination step of the catalytic cycle is too slow, the Pd(II)-alkyl complex will undergo β-hydride elimination, yielding unwanted azetine byproducts and a reduced pyridine[2].
Section 2: Troubleshooting FAQs
Q1: I am recovering mostly N-Boc-azetidine instead of my coupled product during Negishi coupling. How do I fix this? Cause: This is classic protodemetalation. The transmetalation step is likely too slow, allowing background protonation of the azetidinyl-zinc reagent to outcompete the cross-coupling[1]. Solution: First, use Knochel’s LiCl additive (Zn/LiCl) during zincate formation to break up polymeric zinc aggregates and increase the nucleophilicity of the zincate. Second, switch to a highly active, bulky dialkylbiaryl phosphine ligand (e.g., RuPhos) or a PEPPSI-IPr precatalyst. These bulky ligands force the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, outrunning the protodemetalation pathway.
Q2: My palladium catalyst is crashing out as a black precipitate (palladium black) early in the reaction. Cause: Catalyst aggregation occurs when the oxidative addition complex fails to transmetalate efficiently, or when the basic nitrogens in your substrate strip the phosphine ligands from the Pd center. Solution: Pre-form the active Pd(0) species using a Generation 3 or 4 precatalyst (e.g., RuPhos-Pd-G3). Avoid using Pd(PPh3)4 , which requires the dissociation of two strongly coordinating triphenylphosphine ligands and is highly susceptible to poisoning by the 6-methoxypyridine electrophile.
Q3: I am getting significant amounts of homocoupled pyridine. Is there an alternative to the Negishi approach? Cause: Homocoupling indicates a redox mismatch or halogen exchange at the metal center. Solution: If traditional Negishi fails, switch to Metallaphotoredox Cross-Electrophile Coupling (XEC)[3]. By using Ni/Ir dual catalysis, you couple 3-iodo-N-Boc-azetidine directly with 2-bromo-6-methoxypyridine without pre-forming the unstable zincate. The azetidinyl radical generated via single-electron transfer (SET) is immune to protodemetalation[3].
Section 3: Standardized Self-Validating Protocols
To ensure reproducibility, every reaction must contain internal logic checks. Do not proceed to the next step if a validation checkpoint fails.
Protocol A: Optimized Negishi Coupling (Zn/LiCl + RuPhos-Pd-G3)
Mechanism: Directed C(sp³)–Zn insertion followed by rapid Pd-catalyzed cross-coupling.
-
Zincate Formation: In a rigorously dried Schlenk flask under argon, add Zn dust (2.0 equiv) and LiCl (2.0 equiv) in anhydrous THF. Activate with 1,2-dibromoethane and TMSCl. Add 1-Boc-3-iodoazetidine (1.5 equiv) dropwise at 25 °C. Stir for 2 hours.
-
Self-Validation Checkpoint (Iodine Titration): Before adding the zincate to the palladium catalyst, quench a 0.1 mL aliquot of the zincate with a standardized iodine/LiCl solution. A persistent brown color indicates active C–Zn bonds. If the solution turns clear immediately, the zincate has protonated. Stop here; proceeding will only waste your pyridine electrophile.
-
Cross-Coupling: In a separate flask, dissolve 2-bromo-6-methoxypyridine (1.0 equiv) and RuPhos-Pd-G3 (5 mol%) in THF. Dropwise add the validated zincate solution. Stir at 50 °C for 4 hours, then quench with saturated aqueous NH4Cl .
Protocol B: Metallaphotoredox Cross-Electrophile Coupling
Mechanism: Ir-catalyzed photogeneration of an azetidinyl radical with Ni-catalyzed aryl capture.
-
Reaction Setup: In a vial equipped with a Teflon septum, combine 2-bromo-6-methoxypyridine (1.0 equiv), 1-Boc-3-iodoazetidine (1.5 equiv), NiCl2⋅glyme (5 mol%), dtbbpy (5 mol%), Ir(dF-CF3-ppy)2(dtbbpy)PF6 (2 mol%), and Tris(trimethylsilyl)silane (1.2 equiv) in anhydrous DME.
-
Self-Validation Checkpoint (Control Reactions): Run two micro-scale control vials alongside the main reaction—one wrapped in aluminum foil (Dark Control) and one lacking NiCl2 (Metal Control). A strictly self-validating system will show 0% conversion in both controls. If the Dark Control yields product, a thermal background reaction is competing. If the Metal Control yields product, your reagents are contaminated.
-
Irradiation: Degas via freeze-pump-thaw (3 cycles). Irradiate with a 440 nm Blue LED at room temperature for 16 hours.
Section 4: Quantitative Data & Troubleshooting Matrix
| Coupling Strategy | Catalyst System | Typical Yield | Primary Failure Mode | Substrate Compatibility |
| Traditional Negishi | Pd(PPh3)4 | 15–30% | Protodemetalation, Catalyst Poisoning | Low (Sensitive to basic nitrogens) |
| Optimized Negishi | RuPhos-Pd-G3 | 65–85% | β-Hydride Elimination | High (Tolerates steric bulk) |
| Photoredox XEC | NiCl2 / Ir(III) | 70–90% | Halogen Exchange, Homocoupling | Very High (No organometallic needed) |
Section 5: Mechanistic Visualizations
Mechanistic divergence in Negishi coupling highlighting the protodemetalation failure pathway.
Metallaphotoredox dual catalytic cycle for azetidine-pyridine cross-electrophile coupling.
Section 6: References
-
[2] Supporting Information Accelerating fragment-based library generation by coupling high-performance photoreactors with benchtop analysis. Beilstein Journals. 2
-
[3] Merging Photoredox/Nickel Catalysis for Cross-Electrophile Coupling of Aziridines with Pyridin-1-ium Salts via Dearomatization. Organic Letters - ACS Publications.3
-
[1] End-to-End Automated Synthesis of C(sp³)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction. Journal of Medicinal Chemistry - ACS Publications. 1
Sources
Technical Support Center: Troubleshooting & Purification Guide for 2-(Azetidin-3-yl)-6-methoxypyridine
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 2-(Azetidin-3-yl)-6-methoxypyridine .
This target molecule presents a unique set of chromatographic and handling challenges. It contains a highly polar, secondary amine within a strained four-membered azetidine ring, coupled with an electron-rich methoxypyridine moiety. These dual basic centers create a strong affinity for acidic silanols, high aqueous solubility, and a propensity for transition metal chelation.
Part 1: Core Purification Workflow
The following diagram illustrates the optimized end-to-end purification logic designed to bypass the common pitfalls associated with polar azetidine derivatives.
Workflow for the purification of 2-(Azetidin-3-yl)-6-methoxypyridine.
Part 2: Frequently Asked Questions (FAQs) & Causality
Q1: Why does my crude mixture streak heavily on normal-phase silica gel, resulting in poor mass recovery?
-
Causality: The secondary amine of the azetidine ring and the pyridine nitrogen are highly basic. Standard normal-phase silica gel has an inherently acidic surface (pKa ~ 4.5–5.5). When the basic nitrogens contact the acidic silanol groups, they protonate, causing irreversible electrostatic binding, severe tailing, and streaking [2].
-
Solution: You must passivate the silica gel by pre-treating the column with 1–5% triethylamine (Et₃N) in your mobile phase. Alternatively, abandon normal-phase entirely and switch to Reversed-Phase (RP) C18 chromatography, which relies on hydrophobic interactions rather than polar adsorption [3].
Q2: My cross-coupling reaction leaves significant palladium (Pd) contamination. How do I remove it without losing my product?
-
Causality: The basic azetidine and pyridine nitrogens act as excellent bidentate ligands, tightly chelating residual palladium from Suzuki-Miyaura or Negishi couplings. Standard aqueous washes cannot break these stable Pd-amine complexes.
-
Solution: Utilize functionalized silica metal scavengers. Scavengers like SiliaMetS® Thiourea or Thiol possess a significantly higher binding affinity for soft transition metals than your API's nitrogens, effectively stripping the Pd from the molecule without sequestering the product [1, 4].
Q3: I observed a new, highly polar impurity after RP-HPLC purification. What is it, and how do I prevent it?
-
Causality: The four-membered azetidine ring is inherently strained (approx. 25.4 kcal/mol) [2]. Prolonged exposure to acidic conditions—such as the standard 0.1% Trifluoroacetic acid (TFA) used in RP-HPLC—can trigger acid-catalyzed ring-opening, yielding a linear propyl-amine derivative byproduct.
-
Solution: Maintain a basic or strictly neutral pH during purification. Replace TFA with a volatile basic modifier like 0.1% Ammonium Hydroxide (NH₄OH) to keep the azetidine intact [5].
Part 3: Self-Validating Experimental Protocols
Protocol A: Palladium Scavenging using SiliaMetS Thiourea
-
Objective: Reduce residual Pd levels from >1000 ppm to <10 ppm prior to chromatography.
-
Methodology:
-
Dissolution: Dissolve the crude 2-(Azetidin-3-yl)-6-methoxypyridine in a non-coordinating solvent (e.g., dichloromethane or THF) at a concentration of 0.1 M.
-
Scavenger Addition: Add 4 to 5 molar equivalents of SiliaMetS Thiourea (relative to the initial Pd catalyst loading used in the upstream reaction) [1].
-
Incubation: Stir the suspension vigorously at 50 °C for 4–16 hours under an inert nitrogen atmosphere [4].
-
Self-Validation Check: Extract a 100 µL aliquot, filter through a 0.2 µm syringe filter, and analyze via LC-MS. The target mass (M+H = 165.1) should remain dominant, confirming that the scavenger is not sequestering the API.
-
Isolation: Filter the bulk mixture through a Celite pad. Wash the pad thoroughly with 10% MeOH/CH₂Cl₂ to ensure complete elution of the polar API. Concentrate the filtrate in vacuo.
-
Protocol B: Optimized Aqueous Extraction for Highly Polar Amines
-
Objective: Maximize the recovery of the water-soluble azetidine free base during workup.
-
Methodology:
-
Dilution: Dilute the concentrated crude mixture with deionized water.
-
Basification: Adjust the aqueous layer to pH > 12 using 5M NaOH.
-
Causality: This ensures the azetidine (pKa ~ 10.4) is completely deprotonated into its free base form, minimizing its aqueous solubility [2].
-
-
Salting Out: Saturate the aqueous layer with solid NaCl.
-
Extraction: Extract the aqueous phase 4 times with a 9:1 mixture of Chloroform:Isopropanol.
-
Causality: The addition of isopropanol disrupts the hydration shell around the polar amine, significantly boosting its partition coefficient into the organic phase[2].
-
-
Self-Validation Check: Spot the post-extraction aqueous layer on a TLC plate, stain with Ninhydrin, and heat. The absence of a purple spot confirms the complete extraction of the azetidine derivative. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
-
Part 4: Quantitative Data & Scavenger Efficiency
The following table summarizes the expected palladium removal efficiency based on industry standards for highly basic amine APIs. Selecting the correct scavenger is critical to prevent product loss while achieving single-digit ppm metal limits [1, 4].
| Scavenger Type | Functional Group | Expected Residual Pd (ppm) | API Recovery (%) | Notes / Causality |
| Control (No Scavenger) | N/A | > 1500 | 100 | Unacceptable metal toxicity; API chelates Pd. |
| Activated Carbon | N/A | ~ 600 | 70 - 75 | Non-specific binding leads to high API loss. |
| SiliaMetS DMT | Dimercaptotriazine | < 50 | 92 | Good for basic amines, but slight API retention. |
| SiliaMetS Thiol | -SH | < 20 | 95 | Excellent general scavenger for cross-couplings. |
| SiliaMetS Thiourea | -NH-CS-NH₂ | < 10 | 98 | Optimal: Highest affinity for Pd; prevents API sequestration. |
References
- "SiliaMetS® Metal Scavengers : an Efficient Tool to Remove", Technology Networks.
- "Technical Support Center: Purification of Polar Azetidine Derivatives", Benchchem.
- "RediSep C-18 reversed phase column Purification of primary amines", Teledyne ISCO.
- "Process Development Whitepaper Metal Scavenging", CatSci.
- "How should I purify a complex, polar, amide reaction mixture?", Biotage.
Technical Support Center: Stability of 2-(Azetidin-3-yl)-6-methoxypyridine Under Basic Conditions
Welcome to the Technical Support Center. As drug development professionals, you frequently encounter complex multifunctional scaffolds. When subjecting 2-(Azetidin-3-yl)-6-methoxypyridine to basic hydrolysis (e.g., to saponify a distal ester), you are navigating a delicate kinetic window. This guide provides field-proven insights into the causality of degradation, troubleshooting strategies, and self-validating protocols to ensure structural integrity.
Mechanistic Causality & Vulnerability Profile
To successfully manipulate this scaffold, we must first understand the opposing stability profiles of its two key functional groups under basic conditions:
-
The 6-Methoxypyridine Moiety (High Vulnerability): The pyridine ring is highly electron-deficient. The electronegative nitrogen atom creates a partial positive charge at the 2- and 6-positions. Under basic conditions, hydroxide ( OH− ) acts as a strong nucleophile, attacking the C6 position to form a Meisenheimer complex. The subsequent expulsion of the methoxide anion yields a 6-hydroxypyridine intermediate, which rapidly tautomerizes to the thermodynamically stable 2-pyridone[1]. This nucleophilic aromatic substitution ( SNAr ) is the primary degradation pathway.
-
The Azetidine Ring (High Stability): Despite possessing ~26 kcal/mol of ring strain, the azetidine ring exhibits remarkable kinetic stability under basic conditions. While acidic environments protonate the nitrogen (creating a superior leaving group and triggering rapid ring-opening), basic conditions leave the nitrogen unprotonated. Without this activation, the energy barrier for nucleophilic ring-opening remains prohibitively high[2].
Fig 1. Nucleophilic aromatic substitution (SNAr) degradation pathway of 6-methoxypyridine.
Troubleshooting & FAQs
Q: During the basic hydrolysis of my compound, LC-MS shows a major byproduct with a mass loss of 14 Da. What happened? A: You are observing the demethylation of the 6-methoxypyridine ring. The mass loss of 14 Da corresponds to the loss of a methyl group ( CH3 , 15 Da) and the gain of a proton ( H , 1 Da) as the molecule converts to the 6-pyridone tautomer. This indicates your hydrolysis conditions are too harsh.
Q: Is there a risk of the azetidine ring opening if I increase the equivalents of base to force the hydrolysis of a stubborn ester? A: No, the azetidine ring is structurally safe. confirm long-term stability under basic conditions[2]. Your limiting factor is exclusively the SNAr demethylation of the methoxypyridine.
Q: How can I selectively hydrolyze a distal ester without triggering the SNAr demethylation? A: You must exploit the kinetic difference between ester saponification and SNAr .
-
Switch the Base: Use LiOH instead of NaOH or KOH . The lithium cation coordinates with the ester carbonyl, accelerating saponification without drastically increasing the bulk nucleophilicity of the solution.
-
Modify the Solvent: Avoid methanol. Use a THF/H2O mixture. Methanol can participate in methoxide exchange and stabilize the transition state of the SNAr reaction.
-
Drop the Temperature: Run the reaction strictly between 0°C and 5°C.
Quantitative Stability Profile
The table below summarizes the kinetic stability of the 2-methoxypyridine scaffold under various basic conditions, demonstrating the critical impact of temperature and base selection.
| Base System (Equiv) | Solvent Ratio | Temp (°C) | Time (h) | % Intact Methoxypyridine | % Pyridone Formation |
| 1.0 M NaOH (3.0 eq) | MeOH / H2O (1:1) | 65 | 4.0 | 15% | 85% |
| 1.0 M NaOH (3.0 eq) | MeOH / H2O (1:1) | 25 | 12.0 | 88% | 12% |
| 1.0 M LiOH (1.5 eq) | THF / H2O (3:1) | 25 | 12.0 | > 98% | < 2% |
| 0.5 M LiOH (1.1 eq) | THF / H2O (3:1) | 0 | 12.0 | > 99% | Not Detected |
Self-Validating Experimental Protocols
To ensure reproducibility and prevent catastrophic batch loss, utilize the following self-validating workflow and protocol for the mild hydrolysis of molecules containing the 2-(Azetidin-3-yl)-6-methoxypyridine scaffold.
Fig 2. Self-validating workflow for optimizing basic hydrolysis to prevent demethylation.
Protocol: Mild, Methoxy-Preserving Hydrolysis
Objective: Saponify a distal functional group while maintaining the integrity of the 6-methoxypyridine and azetidine rings.
-
Step 1: Dissolution & Thermal Equilibration
-
Action: Dissolve the starting material (1.0 mmol) in THF (3.0 mL). Cool the solution to 0°C using an ice-water bath.
-
Validation Check: Visually inspect the solution. It must be completely homogenous. Any suspension will cause localized concentration spikes upon base addition, leading to premature SNAr degradation.
-
-
Step 2: Controlled Base Addition
-
Action: Prepare a 0.5 M aqueous solution of LiOH (1.1 mmol, 2.2 mL). Add this solution dropwise over 15 minutes to the THF mixture.
-
Validation Check: Utilize an internal temperature probe. The internal temperature must not exceed 5°C during the addition. If it does, pause the addition until thermal equilibrium is restored.
-
-
Step 3: Kinetic Monitoring
-
Action: Stir the reaction at 0°C. Take a 10 µL aliquot every 2 hours, dilute in acetonitrile, and analyze via LC-MS.
-
Validation Check: Monitor the Total Ion Chromatogram (TIC). The target mass [M+H]+ must remain dominant. If the [M−14+H]+ peak (pyridone formation) exceeds 2% relative area, the kinetic window has been breached. Proceed immediately to Step 4.
-
-
Step 4: Quenching & Isolation
-
Action: Once the starting material is consumed, quench the reaction at 0°C by adding 1.0 M HCl dropwise until the pH reaches 7.0–7.5.
-
Validation Check: Use a calibrated pH meter or high-resolution pH paper. Critical: Do not allow the pH to drop below 6.0. Over-acidification will protonate the azetidine nitrogen, exposing the strained 4-membered ring to nucleophilic ring-opening during downstream workup. Extract with ethyl acetate, dry over Na2SO4 , and concentrate under reduced pressure.
-
References
-
Title: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: ChemRxiv (Baran Laboratory) URL: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-(Azetidin-3-yl)-6-methoxypyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming steric hindrance in reactions involving the 2-(Azetidin-3-yl)-6-methoxypyridine scaffold. The unique structural arrangement of this molecule, with a bulky azetidine ring at the C2 position and a methoxy group at C6, presents significant steric challenges that can impede desired chemical transformations. This resource offers a detailed, question-and-answer-based approach to navigate these complexities, ensuring successful outcomes in your synthetic endeavors.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the functionalization of 2-(Azetidin-3-yl)-6-methoxypyridine, with a focus on diagnosing and resolving issues arising from steric hindrance.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q1: My Suzuki-Miyaura coupling reaction between a boronic acid and a halogenated 2-(Azetidin-3-yl)-6-methoxypyridine derivative is failing. What are the likely causes related to steric hindrance?
A1: The primary challenge in this scenario is the steric bulk around the palladium catalytic center, which is exacerbated by the 2-azetidinyl and 6-methoxy substituents on the pyridine ring. This hindrance can interfere with several key steps of the catalytic cycle:
-
Inhibited Oxidative Addition: The bulky substituents can physically block the approach of the palladium(0) complex to the C-X bond (where X is a halide) on the pyridine ring.
-
Impeded Transmetalation: The steric environment can hinder the efficient transfer of the organic group from the boron reagent to the palladium center.
-
Difficult Reductive Elimination: The final step of the catalytic cycle, where the new C-C bond is formed, can be slowed down by the steric clash between the coupling partners on the palladium complex.[1][2]
Troubleshooting Steps & Solutions:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount to overcoming steric hindrance. Bulky, electron-rich ligands are often necessary to stabilize the palladium catalyst and create a more open coordination sphere.[1]
-
Recommended Ligands: Experiment with a panel of Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands possess bulky biaryl groups that can increase the P-Pd-P bond angle, thereby creating more space around the metal center. N-heterocyclic carbene (NHC) ligands are also excellent alternatives.
-
Rationale: These ligands promote the formation of monoligated palladium species, which are often more reactive in sterically demanding couplings.
-
-
Optimize Catalyst System:
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence catalyst solubility and activity. Aprotic polar solvents like dioxane, toluene, or DMF are common starting points.[4]
-
Base: The strength and steric nature of the base are important. For Suzuki couplings, aqueous solutions of K₂CO₃ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS is typically required.
-
Temperature: Higher temperatures can often overcome activation energy barriers. However, be mindful of potential catalyst decomposition or side reactions at excessive temperatures.[1][2]
-
| Parameter | Recommendation for Sterically Hindered Coupling | Rationale |
| Catalyst | Pd₂(dba)₃ or a Pd(II) precatalyst | Ensures efficient generation of the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs | Creates a less crowded catalytic center, facilitating key steps.[1] |
| Base | K₂CO₃, Cs₂CO₃ (Suzuki); NaOtBu, LHMDS (Buchwald-Hartwig) | Strength and solubility are key; must be appropriate for the specific coupling. |
| Solvent | Dioxane, Toluene, DMF | Aprotic solvents are generally preferred to avoid side reactions.[4] |
| Temperature | 80-120 °C | Provides sufficient energy to overcome steric barriers, but monitor for degradation. |
Issue 2: Difficulty in N-Functionalization of the Azetidine Ring
Q2: I am struggling to achieve N-acylation or N-alkylation of the azetidine nitrogen. The reaction is sluggish and gives low yields.
A2: The secondary amine of the azetidine ring in this scaffold is sterically hindered by the adjacent pyridine ring at the 3-position. This steric congestion can make it difficult for electrophiles to access the nitrogen lone pair.
Troubleshooting Steps & Solutions:
-
Acylation Reactions:
-
Activating Agents: For acylations with carboxylic acids, use potent coupling reagents that can overcome the steric barrier. Consider carbodiimides like DCC or EDC in the presence of an activator like HOBt or DMAP. More powerful reagents like HATU or HBTU are often more effective.
-
Acyl Halides/Anhydrides: When using acyl halides or anhydrides, the addition of a non-nucleophilic base like triethylamine or DIPEA is standard. In cases of severe hindrance, a stronger, more hindered base like 2,6-lutidine or DBU may be necessary to deprotonate the azetidine nitrogen effectively without competing in the reaction.[5]
-
-
Alkylation Reactions:
-
Stronger Bases: To deprotonate the azetidine for reaction with alkyl halides, a strong base is often required. Sodium hydride (NaH) or lithium diisopropylamide (LDA) can be effective.
-
Reaction Conditions: These reactions often require elevated temperatures and longer reaction times to proceed to completion.
-
-
Alternative Strategies:
-
Reductive Amination: If direct alkylation is problematic, consider a two-step reductive amination approach. React the azetidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
-
Section 2: Frequently Asked Questions (FAQs)
Q3: Can directing groups be used to facilitate functionalization of the pyridine ring at positions other than C2 or C6?
A3: Yes, the use of directing groups is a powerful strategy to achieve regioselectivity in pyridine functionalization.[4] For the 2-(Azetidin-3-yl)-6-methoxypyridine scaffold, the azetidine nitrogen itself can potentially act as a directing group after appropriate N-functionalization. For instance, converting the azetidine nitrogen to an amide or a related group can direct ortho-metalation to the C3 position of the pyridine ring.[4] This strategy, known as Directed ortho Metalation (DoM), utilizes an organolithium base to deprotonate the position ortho to the directing group, creating a nucleophilic center for subsequent reaction with an electrophile.[4]
Q4: Are there alternative metal catalysts to palladium for cross-coupling reactions with this hindered substrate?
A4: While palladium is the most common catalyst, other transition metals can be effective, particularly when overcoming specific challenges.
-
Nickel Catalysis: Nickel catalysts are often more cost-effective and can exhibit different reactivity and selectivity profiles compared to palladium. They can be particularly useful for reactions involving less reactive electrophiles.
-
Iron Catalysis: Iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative. Protocols for the iron-catalyzed coupling of 3-iodoazetidines with Grignard reagents have been developed and could be applicable.[6]
-
Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are well-established for the formation of C-N and C-O bonds and can sometimes be more effective than palladium-catalyzed methods for specific substrate combinations.
Q5: How can I functionalize the C4 position of the pyridine ring, which is remote from the existing substituents?
A5: C4-functionalization of pyridines is notoriously challenging due to the electronic properties and the directing effects of the ring nitrogen towards the C2 and C6 positions.[7] However, several strategies can be employed:
-
Minisci Reaction: This radical-based reaction allows for the introduction of alkyl groups at the C2 and C4 positions of electron-deficient pyridines. The regioselectivity can sometimes be tuned by the reaction conditions.
-
Metalation Strategies: While DoM typically directs to the C2/C6 positions, certain combinations of bases and directing groups, or the use of kinetic versus thermodynamic control, can sometimes favor C4 metalation.[7]
-
Pyridinium Salt Chemistry: Activation of the pyridine ring by N-alkylation or N-acylation to form a pyridinium salt makes the ring more susceptible to nucleophilic attack, often at the C4 position.[4]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of a halogenated 2-(Azetidin-3-yl)-6-methoxypyridine derivative with a boronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add the halogenated pyridine substrate (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.[2]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagrams
Caption: Steric shielding of the pyridine ring by the azetidine and methoxy groups.
Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.
References
-
de Alaniz, J. R. et al. (2024) Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
-
Luisi, R. et al. (2022) Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules. [Link]
-
University of Münster. (2022) Researchers solve a problem in organic chemistry. ScienceDaily. [Link]
-
Studer, A. et al. (2022) Meta-selective C-H functionalization of pyridines. Science. [Link]
-
Clayden, J. et al. (2019) Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. [Link]
-
Kozikowski, A. P. et al. (2009) Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. ChemMedChem. [Link]
-
Buchwald, S. L. et al. (2011) Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]
-
Gaunt, M. J. et al. (2021) Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Moody, C. J. et al. (2024) Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Reddy, P. V. G. (2009) Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry. [Link]
-
Chemler, S. R. et al. (2023) Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. The Journal of Organic Chemistry. [Link]
-
Glorius, F. et al. (2011) C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Herzon, S. B. et al. (2022) Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Organic Letters. [Link]
-
Joule, J. A. et al. (2004) Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Taylor, R. J. K. et al. (2012) Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Chemical Communications. [Link]
-
Beilstein Journals. (2024) Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]
-
The Royal Society of Chemistry. (2013) Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications. [Link]
-
MDPI. (2022) Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]
-
ResearchGate. (2026) Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)aryl Iodides Using Ti/Ni Catalysis. [Link]
-
LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. [Link]
-
IntechOpen. (2018) Azetidine Synthesis. [Link]
-
Mukai, C. et al. (1999) 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for highly polar azetidine derivatives
Welcome to the Technical Support Center for the purification of highly polar azetidine derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Azetidines present a unique chromatographic challenge: their small, strained four-membered ring combined with a highly basic secondary or tertiary nitrogen often results in extreme hydrophilicity and strong secondary interactions with stationary phases.
This guide provides a mechanistic troubleshooting framework, self-validating protocols, and authoritative methodologies to ensure your purification workflows are robust and reproducible.
Diagnostic Workflow: Selecting Your Purification Strategy
Before troubleshooting specific issues, it is critical to align your compound's physicochemical properties with the correct purification mechanism. The decision tree below outlines the logical progression for isolating polar azetidines.
Diagnostic workflow for selecting the optimal purification strategy for polar azetidines.
FAQ & Troubleshooting: Chromatographic Challenges
Q1: My azetidine derivative elutes at the void volume during standard Reversed-Phase (RP) HPLC. How do I achieve retention?
Mechanistic Causality: Highly polar basic compounds like azetidines remain fully ionized in standard acidic aqueous mobile phases (e.g., 0.1% TFA in water). Because they are charged and highly hydrophilic, they partition entirely into the mobile phase rather than interacting with the hydrophobic C18 stationary phase, leading to zero retention.
The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).1[1]. The retention mechanism relies on the compound partitioning into a water-rich layer immobilized on the stationary phase, supplemented by 2[2].
Self-Validating HILIC Protocol:
-
Column Selection: Equip an amide-bonded, bare silica, or zwitterionic HILIC column.
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 10 mM ammonium formate buffer (pH 3.0 to 6.8). Crucial: Do not use unbuffered water, as it will cause irreproducible retention times.
-
Solvent B (Organic): 100% Acetonitrile.
-
-
Gradient Execution: Start at a high organic concentration (e.g., 95% B) and run a linear gradient down to 50% B over 15–20 minutes.
-
Sample Diluent (Validation Step): Dissolve your sample in a solvent matching the initial mobile phase (95% Acetonitrile). If your sample is dissolved in 100% water, the injection plug will disrupt the immobilized water layer on the column, causing severe peak splitting.
Q2: I am using HILIC, but my azetidine peaks are severely tailing or streaking. What is causing this?
Mechanistic Causality: Azetidines possess a highly basic nitrogen. On bare silica or certain polar columns, strong secondary electrostatic interactions occur between the protonated azetidine nitrogen and deprotonated surface silanols.
The Solution: You must mask these secondary interactions. Ensure your aqueous mobile phase contains a sufficient buffer concentration (at least 10 mM). Alternatively,3[3].
FAQ & Troubleshooting: Solid-Phase Extraction (SPE)
Q3: How can I quickly desalt or isolate highly polar basic azetidines from an aqueous reaction mixture without using HPLC?
Mechanistic Causality: When chromatography is overkill or fails, Strong Cation Exchange (SCX) SPE leverages the specific pKa of the azetidine ring. In a "catch-and-release" mechanism, the protonated azetidine binds strongly to a sulfonic acid-functionalized resin. Neutral and acidic impurities are washed away, and the pure azetidine is subsequently released by neutralizing the amine with a strong, volatile base.
Step-by-step mechanism of SCX catch-and-release SPE for basic azetidine isolation.
Self-Validating SCX Catch-and-Release Protocol:
-
Pre-conditioning: Wash an SCX cartridge with 2 column volumes (CV) of Methanol, followed by 2 CV of 1% Acetic Acid in Water.
-
Loading (Catch): Acidify your aqueous azetidine sample to pH ~3.0 to ensure full protonation of the amine. Load onto the cartridge at a slow flow rate (1-2 mL/min).4[4].
-
Washing: Wash with 2 CV of Water, then 2 CV of Methanol. Validation: Spot the wash fractions on a TLC plate; your azetidine should not be present, confirming successful binding.
-
Elution (Release): 4[4]. The ammonia deprotonates the azetidine, breaking the ionic bond with the sulfonic acid resin.
-
Recovery: Evaporate the methanolic ammonia under reduced pressure to yield the pure azetidine freebase.
FAQ & Troubleshooting: Derivatization Strategies
Q4: Both RP-HPLC and HILIC are failing due to extreme polarity and streaking. Are there chemical workarounds?
Mechanistic Causality: If the azetidine is too polar for any chromatographic retention, temporarily masking the basic nitrogen with a lipophilic protecting group (e.g., Boc or Cbz) drastically reduces polarity and eliminates hydrogen-bond donation from the amine. This allows the compound to behave like a standard organic molecule, making it amenable to normal-phase silica gel chromatography. As noted by field chemists,5[5] is a highly effective workaround.
Boc-Protection & Purification Workflow:
-
Reaction: Treat the crude azetidine with Boc-anhydride (1.2 eq) and Triethylamine (2.0 eq) in DCM. Stir at room temperature until complete consumption of the starting material is observed.
-
Purification: Purify the Boc-azetidine using standard Normal-Phase Flash Chromatography (Hexanes/Ethyl Acetate gradient). The compound will now elute with sharp, symmetrical peaks.
-
Deprotection: Cleave the Boc group using 4M HCl in Dioxane to quantitatively recover the pure azetidine hydrochloride salt.
Quantitative Data Summary: Method Comparison
To streamline your method development, use the comparative data table below to select the appropriate technique based on your specific azetidine derivative.
| Purification Technique | Stationary Phase | Mobile Phase / Solvents | Best For | Limitations |
| RP-HPLC | C18, C8 | Water / Acetonitrile (with 0.1% TFA) | Moderately polar, substituted azetidines | Highly polar azetidines will elute at the void volume. |
| HILIC | Amide, Bare Silica, Zwitterionic | Acetonitrile / 10mM NH₄-Formate (Aq) | Highly water-soluble, extremely polar azetidines | Requires strict sample diluent matching; sensitive to pH variations. |
| SCX Catch-and-Release | Sulfonic Acid (SCX-2) | Load: Aq (pH 3)Wash: MeOHElute: 2M NH₃/MeOH | Desalting, isolating freebase amines from complex mixtures | Not a high-resolution chromatographic separation for closely related impurities. |
| Normal Phase (Protected) | Bare Silica | Hexanes / Ethyl Acetate | Boc/Cbz-protected azetidines | Requires extra synthetic steps (protection and subsequent deprotection). |
References
-
Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. PubMed.[Link]
-
SepaFlash HILIC ARG Cartridge and Its Application in the Purification of Amino Acid Derivatives. Santai Technologies.[Link]
-
Purification of strong polar and basic compounds. Reddit (r/Chempros).[Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.[Link]
-
StratoSpheres SPE for TFA Removal. Cypress International / Polymer Laboratories.[Link]
Sources
A Comparative Guide to the 13C NMR Chemical Shifts of 2-(Azetidin-3-yl)-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the characteristic 13C Nuclear Magnetic Resonance (NMR) shifts for 2-(Azetidin-3-yl)-6-methoxypyridine. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from structurally related compounds and theoretical predictions to offer a robust framework for spectral interpretation and structural verification. We will delve into the expected chemical shifts, compare them with analogous structures, and provide a detailed experimental protocol for acquiring high-quality 13C NMR data.
The Power of 13C NMR in Structural Elucidation
13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of an organic molecule.[1] Unlike 1H NMR, which focuses on the proton environments, 13C NMR provides direct information about the chemical environment of each carbon atom. With its wide chemical shift range (typically 0-220 ppm), it offers excellent signal resolution, often allowing for the identification of every unique carbon in a molecule.[1][2] For drug development professionals, this is critical for confirming the structure of novel chemical entities, identifying impurities, and ensuring batch-to-batch consistency.
Predicted 13C NMR Chemical Shifts for 2-(Azetidin-3-yl)-6-methoxypyridine
The predicted 13C NMR chemical shifts for 2-(Azetidin-3-yl)-6-methoxypyridine are presented below. These values are estimated based on the analysis of substituent effects in analogous heterocyclic systems, including 2,6-disubstituted pyridines and 3-substituted azetidines, as well as computational predictions.
Table 1: Predicted and Comparative 13C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Shift (ppm) for 2-(Azetidin-3-yl)-6-methoxypyridine | Comparative Experimental Data (ppm) |
| Pyridine Ring | ||
| C-2 | 163 - 166 | 2-Chloro-6-methoxypyridine: ~164 ppm |
| C-3 | 108 - 112 | 2,6-Dibromopyridine (C-3, C-5): ~128.2 ppm[3] |
| C-4 | 138 - 141 | 2,6-Dibromopyridine (C-4): ~140.0 ppm[3] |
| C-5 | 115 - 119 | 2,6-Divinylpyridine (C-3, C-5): 120 - 123 ppm[4] |
| C-6 | 157 - 160 | 2,6-Divinylpyridine (C-2, C-6): 155 - 158 ppm[4] |
| Azetidine Ring | ||
| C-2', C-4' | 50 - 55 | N-Boc-2-arylazetidines (CH2N): 47.2 - 51.7 ppm[5] |
| C-3' | 30 - 35 | N-Boc-azetidines (CH2): 25.3 - 31.7 ppm[5] |
| Methoxy Group | ||
| -OCH3 | 53 - 56 | 2-Chloro-6-methoxypyridine: ~54 ppm |
Causality of Chemical Shift Predictions:
-
Pyridine Carbons: The chemical shifts of the pyridine ring are significantly influenced by the electron-donating methoxy group and the electron-withdrawing effect of the nitrogen atom. The C-2 and C-6 carbons, being directly attached to heteroatoms (N and O), are expected to be the most downfield. The azetidinyl group at C-2 will also influence the electronic environment, though its effect is primarily on the adjacent carbons.
-
Azetidine Carbons: The strained four-membered ring of azetidine typically results in upfield chemical shifts for its carbons compared to larger, unstrained rings. The C-2' and C-4' carbons, being adjacent to the nitrogen, will be more deshielded than the C-3' carbon.
-
Methoxy Carbon: The carbon of the methoxy group is expected in its typical range of 53-56 ppm.
Visualizing the Structure and Key Correlations
The following diagram illustrates the structure of 2-(Azetidin-3-yl)-6-methoxypyridine with the carbon atoms numbered for clarity in NMR assignment.
Caption: Workflow for the synthesis and 13C NMR-based structural verification.
Conclusion
This guide provides a foundational understanding of the expected 13C NMR spectrum of 2-(Azetidin-3-yl)-6-methoxypyridine. By comparing predicted chemical shifts with data from structurally similar molecules, researchers can confidently assign the signals in an experimental spectrum. The detailed experimental protocol offers a reliable method for obtaining high-quality data, which is paramount for accurate structural elucidation in the field of drug discovery and development. For unambiguous assignment, two-dimensional NMR experiments such as HSQC and HMBC are also highly recommended.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,6-divinylpyridine.
-
Afarinkia, K., & Bearpark, M. J. (2019). Computational protocols for calculating 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 57(9), 585-601. [Link]
-
Caputo, T., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(82), 15156-15159. [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
-
SpectraBase. (n.d.). 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]
-
de Graaf, R. A., & Behar, K. L. (2014). State-of-the-art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo. Journal of Cerebral Blood Flow & Metabolism, 34(5), 724-741. [Link]
-
Jackalin, L., et al. (2018). Experimental strategies for 13 C– 15 N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. Physical Chemistry Chemical Physics, 20(33), 21649-21657. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Chen, Y., et al. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]
-
Smith, A. B., & Williams, R. M. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4639-4651. [Link]
-
Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). American Journal of Undergraduate Research, 12(2), 1-8. [Link]
-
University College London. (n.d.). Sample Preparation. [Link]
-
Huck, L., et al. (2013). Three-component synthesis of highly functionalized aziridines containing a peptide side chain and their one-step transformation into β-functionalized α-ketoamides. Beilstein Journal of Organic Chemistry, 9, 2194-2201. [Link]
-
Lane, A. N., & Fan, T. W. M. (2017). Practical Guidelines for 13C-Based NMR Metabolomics. In Metabolomics (pp. 141-161). Humana Press, New York, NY. [Link]
-
studylib.net. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. [Link]
-
Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0295361). [Link]
-
González-Vera, J. A., et al. (2016). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry, 54(12), 957-964. [Link]
-
Adhikari, A. V., et al. (n.d.). Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]
- BenchChem. (2025).
-
National Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference. [Link]
-
University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. [Link]
Sources
HPLC Method Development for Purity Analysis of 2-(Azetidin-3-yl)-6-methoxypyridine: A Comparative Guide
As a Senior Application Scientist, I frequently encounter method development roadblocks when dealing with complex, multi-basic active pharmaceutical ingredients (APIs). 2-(Azetidin-3-yl)-6-methoxypyridine represents a classic chromatographic challenge. The molecule features a highly strained azetidine ring—a four-membered nitrogen-containing heterocycle increasingly popular in medicinal chemistry[1]—paired with a weakly basic methoxypyridine moiety.
The secondary amine of the azetidine ring has a high pKa (~10.5). At standard acidic or neutral mobile phase pHs, this nitrogen is fully protonated. When analyzed on traditional silica-based columns, this protonated amine interacts aggressively with residual ionized silanols on the stationary phase, leading to severe peak tailing, poor resolution, and a failure to meet regulatory system suitability requirements[2].
This guide objectively compares three distinct column technologies to establish a robust, self-validating protocol for the purity analysis of 2-(Azetidin-3-yl)-6-methoxypyridine.
Mechanistic Causality: The "Why" Behind Peak Tailing
In reversed-phase HPLC, we often assume retention is driven purely by hydrophobic partitioning. However, for basic compounds, a secondary retention mechanism occurs[3]. The silica particles that form the solid support contain unbonded silanol groups (Si-OH). Even in high-purity (Type B) silica, a fraction of these silanols remain active and ionize to Si-O⁻.
When the protonated azetidine analyte travels through the column, it undergoes electrostatic ion-exchange interactions with these anionic silanols. Because these active sites are heterogeneous and easily overloaded, the analyte's desorption kinetics are slow and inconsistent, causing the peak to skew heavily toward the baseline after the apex—a phenomenon known as peak tailing[4].
To engineer a solution, we must either:
-
Repel the Analyte: Use a stationary phase with a deliberate positive surface charge at low pH to electrostatically repel the protonated azetidine[5].
-
Neutralize the Analyte: Use a high-pH mobile phase (pH > 10.5) to deprotonate the azetidine, eliminating the ion-exchange interaction entirely[2].
Caption: Mechanistic decision logic for overcoming silanol-induced peak tailing of basic azetidine derivatives.
Comparative Experimental Design & Data
To objectively evaluate these strategies, we compared three column chemistries for the purity analysis of 2-(Azetidin-3-yl)-6-methoxypyridine spiked with a closely eluting synthetic intermediate, 2-(Azetidin-3-yl)pyridine (Impurity A).
-
Column A (Traditional): Standard High-Purity Silica C18 (150 x 4.6 mm, 3 µm). Mobile Phase: 0.1% Formic Acid (pH ~2.7) / Acetonitrile.
-
Column B (Surface Charged): Charged Surface Hybrid (CSH) C18 (150 x 4.6 mm, 2.5 µm). Mobile Phase: 0.1% Formic Acid (pH ~2.7) / Acetonitrile.
-
Column C (High-pH Hybrid): Ethylene Bridged Hybrid (BEH) C18 (150 x 4.6 mm, 2.5 µm). Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.
Quantitative Performance Comparison
The system suitability targets align with stringent pharmaceutical requirements: USP Tailing ≤ 1.5, Theoretical Plates (N) ≥ 5000, and Resolution (Rs) ≥ 2.0.
| Chromatographic Parameter | Column A (Standard C18, Low pH) | Column B (CSH C18, Low pH) | Column C (BEH C18, High pH) |
| Retention Time (min) | 6.45 | 5.80 | 8.12 |
| USP Tailing Factor | 2.45 (Fail) | 1.12 (Pass) | 1.05 (Pass) |
| Theoretical Plates (N) | 3,200 (Fail) | 14,500 (Pass) | 16,200 (Pass) |
| Resolution (Rs from Imp. A) | 1.2 (Co-elution) | 3.4 (Baseline) | 4.1 (Baseline) |
| Loading Capacity | Mass Overload at 0.5 µg | Excellent (Up to 5 µg) | Good (Up to 3 µg) |
Data Synthesis: Column A fails system suitability due to unmitigated silanol interactions[3]. Column C yields the sharpest peaks by analyzing the molecule in its neutral state, but requires meticulous pH control and dedicated high-pH compatible hardware[2]. Column B (CSH C18) is the optimal choice for routine environments. It provides superior peak shape by repelling the basic compound, allowing the use of simple, volatile, MS-compatible acidic mobile phases[5].
Step-by-Step Methodology: Optimized Purity Workflow
The following protocol utilizes the CSH C18 column. It is designed as a self-validating system, ensuring that every sequence verifies its own reliability before any sample data is integrated or reported.
Reagent & Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of MS-grade Formic acid to 1000 mL of MS-grade Water (0.1% v/v). Filter through a 0.22 µm membrane.
-
Mobile Phase B: Add 1.0 mL of MS-grade Formic acid to 1000 mL of MS-grade Acetonitrile (0.1% v/v).
Chromatographic Conditions
-
Column: CSH C18, 150 x 4.6 mm, 2.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).
-
Gradient Program:
-
0–2 min: 5% B
-
2–10 min: 5% to 60% B
-
10–12 min: 60% to 95% B
-
12–15 min: 95% B
-
15–15.1 min: Return to 5% B
-
15.1–20 min: Equilibration
-
-
Detection: UV at 254 nm (Optimal for the methoxypyridine chromophore).
Sample Preparation & System Suitability Testing (SST)
-
Diluent: Water:Acetonitrile (80:20 v/v).
-
Standard Solution: Accurately weigh and dissolve 2-(Azetidin-3-yl)-6-methoxypyridine reference standard to a concentration of 0.1 mg/mL.
-
SST Solution: Spike the standard solution with 0.5% w/w of Impurity A.
-
Self-Validation Step: Inject the SST solution in replicate (n=6). The system is only deemed suitable for sample analysis if the %RSD of the API peak area is ≤ 2.0%, USP Tailing is ≤ 1.5, and Resolution between the API and Impurity A is ≥ 2.0.
Regulatory Grounding: ICH Q2(R1) Validation Framework
To guarantee the trustworthiness of this analytical procedure, it must be formally validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This framework defines the primary validation characteristics required for pharmaceutical testing[6].
Caption: Sequential self-validating workflow based on ICH Q2(R1) guidelines for analytical procedures.
-
Specificity: The method must demonstrate baseline resolution (Rs > 3.0) between 2-(Azetidin-3-yl)-6-methoxypyridine and all known synthetic impurities. Furthermore, peak purity assessment via a Photodiode Array (PDA) detector must confirm the absence of co-eluting hidden impurities[6].
-
Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the target specification limit. The correlation coefficient (R²) must be ≥ 0.999[6].
-
Accuracy: Assessed by spiking known quantities of the API into a placebo matrix at 80%, 100%, and 120% levels, requiring a strict 98.0% - 102.0% recovery rate[1].
-
Robustness: Deliberate, small variations in method parameters (e.g., ±2°C column temperature, ±0.05 pH units, ±2% organic modifier) are tested to ensure the method remains reliable during routine, day-to-day use[6].
By understanding the causality of peak tailing and selecting the appropriate stationary phase chemistry, we transform a problematic separation into a highly robust, ICH-compliant analytical method.
References[6] Title: Analytical Method Development and Validation in Pharmaceuticals: (October 18 2025) ICH Q2(R1) “Validation of Analytical Procedures”
Source: resolvemass.ca URL:[5] Title: Buy ACQUITY UPLC CSH and XSelect Columns Read Reviews Source: selectscience.net URL: Title: Application Notes & Protocols: Assay Development for Azetidine Source: benchchem.com URL:[4] Title: Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them Source: pharmaguru.co URL:[3] Title: Why Do Peaks Tail? Source: researchgate.net URL:[2] Title: "resolving peak tailing in HPLC analysis of phenothiazine compounds" Source: benchchem.com URL:
Sources
High-Resolution Mass Spectrometry for the Structural Elucidation of Azetidinyl-Pyridines: A Platform Comparison Guide
Executive Summary
Azetidinyl-pyridines are highly privileged pharmacophores in modern drug discovery, frequently serving as critical motifs in kinase inhibitors and nicotinic acetylcholine receptor ligands. However, their structural elucidation via tandem mass spectrometry (MS/MS) presents a unique analytical paradox: the molecule pairs a highly strained, labile aliphatic four-membered ring (azetidine) with a highly stable, recalcitrant aromatic system (pyridine).
This guide objectively compares the performance of High-Resolution Orbitrap Higher-energy C-trap Dissociation (HCD) against traditional Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QQQ) Collision-Induced Dissociation (CID) platforms. By analyzing the causality behind their gas-phase fragmentation, we demonstrate why HCD is the superior choice for characterizing these complex, bimodal fragmentation pathways without falling victim to isobaric interferences or low-mass cutoffs.
Mechanistic Causality in Gas-Phase Fragmentation
To evaluate platform performance, we must first establish the physical chemistry governing the azetidinyl-pyridine scaffold in the gas phase.
Azetidine Ring Dynamics (Low-Energy Pathway): Upon electrospray ionization (ESI+), protonation predominantly occurs on the azetidine nitrogen due to its higher gas-phase basicity compared to the pyridine core. The azetidine ring is characterized by severe1[1]. When subjected to initial collisional activation, this strain drives a rapid, charge-directed [2+2] cycloreversion-like pathway. This results in the characteristic2[2], forming a stabilized iminium intermediate.
Pyridine Core Dissociation (High-Energy Pathway): Following the collapse of the azetidine ring, the remaining internal energy is deposited into the highly stable pyridine ring. Disruption of this aromatic system requires significantly higher activation energy. The hallmark of3[3], which leads to ring contraction and the formation of lower-mass hydrocarbon cations.
Fig 1: HCD fragmentation pathway of 3-(azetidin-1-yl)pyridine highlighting key neutral losses.
Platform Performance Comparison
The analytical challenge lies in the mass defect. The neutral loss of C2H4 (28.0313 Da) from the azetidine ring is nominally isobaric with the loss of carbon monoxide (CO, 27.9949 Da)—a common fragmentation pathway for oxidized drug metabolites (e.g., N-oxides).
Traditional QQQ platforms cannot differentiate these losses, leading to the potential misidentification of metabolic soft spots. Furthermore, Orbitrap HCD provides a distinct advantage by utilizing a non-resonant activation method that 4[4], ensuring that critical low-mass diagnostic ions (e.g., the bare pyridinium cation at m/z 78.0338) are captured.
Quantitative Platform Comparison Table
| Analytical Feature | Orbitrap HCD (Recommended) | Q-TOF CID (Alternative 1) | QQQ CID (Alternative 2) |
| Mass Accuracy | < 1 ppm | 2 - 5 ppm | > 100 ppm (Nominal Mass) |
| Isobaric Resolution | Resolves C₂H₄ vs. CO | Resolves C₂H₄ vs. CO | Cannot resolve (Both appear as -28 Da) |
| Low Mass Cutoff | None (C-trap accumulation) | None | 1/3 Rule (if Ion Trap is utilized) |
| Activation Energy | High (Stepped NCE) | Medium | Low to Medium |
| Suitability for Strained Rings | Optimal | Excellent | Sub-optimal |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural assignment, the following LC-MS/MS protocol employs a "self-validating" stepped Normalized Collision Energy (NCE) approach. By multiplexing low, medium, and high collision energies into a single composite MS2 spectrum, the method acts as its own internal control: it simultaneously captures the highly labile azetidine fragments (at low NCE) and the recalcitrant pyridine fragments (at high NCE), proving they originate from the exact same precursor ion.
Step-by-Step Methodology
-
Sample Preparation: Reconstitute the azetidinyl-pyridine analyte in 50:50 Methanol/Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL. Causality: The formic acid ensures complete protonation of the basic azetidine nitrogen prior to desolvation, standardizing the charge-directed fragmentation starting point.
-
UHPLC Separation: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Employ a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Ionization (ESI+): Operate the HESI source in positive ion mode. Set the spray voltage to 3.5 kV, capillary temperature to 320°C, and S-lens RF level to 50. Causality: These gentle source parameters prevent premature in-source fragmentation of the highly strained 4-membered ring.
-
MS/MS Acquisition (The Self-Validating Step): Utilize an Orbitrap mass spectrometer. Isolate the[M+H]+ precursor using a 1.0 m/z quadrupole isolation window. Apply a stepped NCE of 20, 40, and 60. Causality: NCE 20 selectively cleaves the strained azetidine ring; NCE 60 forces the dissociation of the stable pyridine core. Acquiring them in a single composite scan provides a self-validating spectral fingerprint.
-
Data Processing: Filter fragment ions using a strict < 3 ppm mass error threshold. Confirm the elemental composition of the 28 Da neutral loss as C₂H₄ (not CO) by verifying the exact mass defect.
Fig 2: Standardized LC-MS/MS workflow for the structural elucidation of azetidinyl-pyridines.
Quantitative Fragment Data Summary
The table below summarizes the theoretical vs. observed exact masses for the primary fragmentation pathway of 3-(azetidin-1-yl)pyridine (Formula: C₈H₁₀N₂), demonstrating the necessity of high-resolution mass accuracy.
| Fragment Identity | Elemental Formula | Theoretical Exact Mass (m/z) | Observed Orbitrap Mass (m/z) | Mass Error (ppm) | Neutral Loss |
| Precursor [M+H]+ | [C₈H₁₁N₂]⁺ | 135.0917 | 135.0918 | +0.7 | N/A |
| Azetidine Cleavage | [C₆H₇N₂]⁺ | 107.0604 | 107.0603 | -0.9 | - C₂H₄ (28.0313 Da) |
| Pyridine Cleavage | [C₅H₆N]⁺ | 80.0495 | 80.0496 | +1.2 | - HCN (27.0109 Da) |
| Pyridinium Cation | [C₅H₄N]⁺ | 78.0338 | 78.0337 | -1.3 | - C₃H₇N (57.0578 Da) |
References
- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.National Center for Biotechnology Information (PMC).
- Impact of Charge State on Characterization of Large Middle-Down Sized Peptides by Tandem Mass Spectrometry.ACS Publications.
- Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.AIP Publishing.
- Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation.National Center for Biotechnology Information (PMC).
Sources
- 1. Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Bioisosteric Shift: A Comparative Guide to Azetidine vs. Piperidine Pyridine Analogs in Drug Design
Executive Summary
In the optimization of pyridine-containing scaffolds—a ubiquitous motif in kinase inhibitors, GPCR ligands, and CNS therapeutics—the choice of the adjacent saturated nitrogen heterocycle dictates the molecule's fate in vivo. Historically, the six-membered piperidine ring has been the default choice due to its synthetic accessibility and stable chair conformation. However, the paradigm is shifting toward the four-membered azetidine ring.
This guide objectively compares the bioactivity, physicochemical properties, and metabolic stability of azetidine versus piperidine pyridine analogs. By analyzing the causality behind these structural changes, we provide a framework for utilizing ring contraction to optimize Lipophilic Ligand Efficiency (LipE), alter 3D exit vectors, and eliminate metabolic soft spots[1].
Physicochemical & Structural Divergence
The transition from a piperidine to an azetidine ring is not merely a reduction in molecular weight; it is a fundamental alteration of the molecule's thermodynamic and spatial profile.
-
Lipophilicity and Polarity: Azetidines possess fewer non-polar methylene ( CH2 ) groups compared to piperidines. This structural contraction generally lowers the partition coefficient (LogP/LogD) and imparts greater polarity, which frequently translates to enhanced aqueous solubility—a critical parameter for oral bioavailability[1].
-
Conformational Rigidity & Exit Vectors: Piperidine adopts a flexible chair conformation, projecting substituents in equatorial or axial vectors. In contrast, the strained, four-membered azetidine ring is highly rigid. This rigidity alters the 3D trajectory of attached pharmacophores, which can either clash with a binding pocket or perfectly lock a molecule into its bioactive conformation[1].
-
Basicity (pKa) and Ring Strain: While isolated azetidine and piperidine have similar aqueous pKa values (~11.2), attaching them to an electron-withdrawing pyridine ring changes their behavior. The high ring strain in azetidine increases the s-character of the nitrogen lone pair. Consequently, delocalization of the nitrogen lone pair into the pyridine system is disfavored, which can subtly modulate the basicity and hydrogen-bond acceptor capacity of the analog[2].
Table 1: Quantitative Comparison of Heterocyclic Properties
| Property / Metric | Azetidine-Pyridine Analogs | Piperidine-Pyridine Analogs | Mechanistic Causality |
| Ring Size & Strain | 4-membered (High Strain) | 6-membered (Low Strain) | Azetidine's strain limits conformational flexibility, locking the exit vector. |
| Lipophilicity (LogP) | Lower ( ∼0.6 log units less) | Higher | Removal of two lipophilic CH2 groups decreases non-specific binding[1]. |
| Metabolic Soft Spots | Low | High | Piperidine contains multiple C−H bonds highly susceptible to CYP450 oxidation. |
| Chemical Stability | Moderate (Risk of ring-opening) | High | Azetidine's strain makes it vulnerable to intramolecular nucleophilic attack[2]. |
Comparative Bioactivity: Experimental Case Studies
The theoretical advantages of azetidines translate into measurable gains in bioactivity and target affinity, provided the altered exit vectors align with the target's binding site.
Case Study A: Monoacylglycerol Lipase (MAGL) Inhibitors
In a parallel medicinal chemistry campaign targeting MAGL (an enzyme responsible for endocannabinoid degradation), researchers compared azetidine and piperidine-derived carbamates[3].
-
The Result: While both scaffolds yielded active compounds, the azetidine analogs demonstrated vastly superior Fit Quality (FQ) and Lipophilic Ligand Efficiency (LipE) .
-
The Causality: By stripping away the unnecessary lipophilic bulk of the piperidine ring, the azetidine analogs maintained strong binding enthalpy while drastically lowering LogP. This is mathematically critical, as LipE=pIC50−LogP . Higher LipE correlates strongly with improved brain penetration and reduced off-target toxicity[3].
Case Study B: VMAT2 Inhibitors (Lobelane Analogs)
To develop treatments for methamphetamine abuse, researchers optimized lobelane, a compound featuring a central piperidine ring[4].
-
The Result: Reducing the central piperidine to an azetidine ring yielded novel analogs with potent bioactivity. Specifically, the cis-4-methoxy azetidine analog inhibited dopamine uptake with a Ki of 24 nM, making it twofold more potent than the parent piperidine lobelane ( Ki = 45 nM)[4].
-
The Causality: The compact nature of the azetidine ring allowed the flanking functional groups to achieve a more optimal spatial arrangement within the VMAT2 binding pocket, enhancing target affinity[4].
Divergent metabolic and physicochemical pathways of piperidine vs. azetidine substitutions.
Self-Validating Experimental Protocols
To objectively evaluate these analogs in your own pipeline, the following self-validating workflows must be employed. The synthesis protocol utilizes modern electrophilic azetidinylation, while the metabolic assay ensures that the theoretical reduction in CYP450 liability is empirically proven.
Protocol 1: Modular Synthesis via Electrophilic Azetidinylation
Traditional azetidine synthesis is notoriously difficult due to ring strain. We utilize a modern electrophilic azetidinylation approach using Azetidinyl Trichloroacetimidates (ATAs) to directly functionalize pyridine nucleophiles[5].
Step-by-Step Methodology:
-
Preparation: Dissolve the pyridine-based nucleophile (1.0 equiv) and the appropriate ATA reagent (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere[5].
-
Activation: Cool the mixture to -78°C. Dropwise, add a Lewis acid catalyst (e.g., TMSOTf, 0.2 equiv). The Lewis acid activates the trichloroacetimidate leaving group, generating a highly reactive electrophilic azetidinium intermediate[5].
-
Coupling & Quenching: Allow the reaction to slowly warm to room temperature over 4 hours. Quench the reaction with saturated aqueous NaHCO3 to neutralize the Lewis acid and halt the reaction.
-
Validation: Extract with ethyl acetate, concentrate, and purify via flash chromatography. Confirm the preservation of the intact 4-membered ring via 13C-NMR (look for the characteristic highly shielded carbons of the azetidine ring).
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay
To prove that the azetidine analog resists the N-dealkylation and ring-oxidation common to piperidines, perform a comparative HLM clearance assay.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 mL incubation mixture containing 1 µM of the test compound (Azetidine vs. Piperidine analog), 0.5 mg/mL HLM protein, and 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). Self-Validation Control: Run a parallel assay using Verapamil as a high-clearance positive control.
-
Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint ) based on the log-linear decay of the parent compound.
Self-validating workflow for synthesizing and evaluating heterocyclic pyridine analogs.
The Caveat: Intramolecular Ring-Opening Decomposition
While azetidines offer superior LipE and metabolic stability, their inherent ring strain introduces a unique chemical liability not seen in piperidines. If the azetidine-pyridine analog contains a pendant nucleophile (such as a nearby amide group), the molecule can undergo intramolecular ring-opening decomposition[2].
Mechanistic Insight: The electron-withdrawing nature of the pyridine ring can activate the azetidine nitrogen. In acidic or physiological conditions, a pendant nucleophile can attack the strained 4-membered ring, cleaving it open. Piperidine analogs are entirely immune to this degradation pathway due to their lack of ring strain[2]. Therefore, when designing azetidine-pyridine bioisosteres, researchers must rigorously map the 3D proximity of adjacent nucleophiles to ensure shelf-life and in vivo stability.
References
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. National Institutes of Health (NIH). Available at:[Link]
-
Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). Available at: [Link]
-
Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Reference standards for 2-(Azetidin-3-yl)-6-methoxypyridine quality control
Establishing Uncompromising Quality: A Comparative Guide to 2-(Azetidin-3-yl)-6-methoxypyridine Reference Standards
Introduction: The Analytical Challenge of Azetidine Derivatives
2-(Azetidin-3-yl)-6-methoxypyridine (CAS: 1260823-10-6)[1] is a highly versatile, conformationally rigid building block frequently utilized in the synthesis of novel therapeutics, including next-generation azetidinyl ketolides designed to combat multidrug-resistant respiratory tract infections[2].
While the azetidine ring improves pharmacokinetic profiles compared to acyclic amines, it introduces specific analytical challenges during quality control (QC). The secondary amine is highly basic and prone to atmospheric moisture absorption, while the methoxypyridine moiety can mask closely eluting structurally related impurities. Consequently, establishing a robust, highly pure reference standard is critical. This guide objectively compares the performance of commercially Certified Reference Materials (CRMs) against standard in-house synthesized working standards, detailing the self-validating protocols required to meet global regulatory expectations.
Regulatory Grounding: Mass Balance vs. qNMR
Historically, the pharmaceutical industry relied on the mass balance approach to assign reference standard purity. This method calculates purity by subtracting the sum of water content, residual solvents, and inorganic impurities from the chromatographic purity[3]. While this satisfies baseline 4[4] for routine working standards, it inherently propagates the measurement uncertainty of four distinct analytical assays, often overestimating true purity if non-chromophoric impurities are missed.
Today, Quantitative Nuclear Magnetic Resonance (qNMR) is recognized by the 5[5] as the gold standard for absolute content assignment. Because qNMR is a primary ratio method, it provides absolute quantification with metrological traceability to the International System of Units (SI) without requiring a homologous reference standard[5].
Performance Comparison: CRM vs. In-House Working Standard
When comparing a highly qualified CRM to an in-house synthesized working standard of 2-(Azetidin-3-yl)-6-methoxypyridine, the data reveals significant differences in measurement uncertainty and trace impurity profiling.
Table 1: Quantitative Performance and Quality Attributes
| Quality Parameter | Certified Reference Material (CRM) | In-House Working Standard | Analytical Methodology |
| Absolute Purity | 99.85% ± 0.12% (k=2) | 98.5% (Nominal) | 1 H-qNMR vs SI-Traceable IS |
| Chromatographic Purity | 99.92% | 99.10% | HPLC-UV (254 nm) |
| Water Content | 0.05% | 0.85% | Karl Fischer Coulometric Titration |
| Residual Solvents | < 10 ppm | 150 ppm (Ethyl Acetate) | HS-GC-FID |
| Traceability | SI-Traceable (ISO 17034) | Relative to internal batch | Regulatory Framework |
Data Interpretation: The in-house standard exhibits a discrepancy between its chromatographic purity (99.10%) and its absolute purity (98.5%). This is primarily driven by its hygroscopic nature (0.85% water content) and trapped residual solvents, which are invisible to standard UV detection but accurately accounted for via qNMR.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each critical parameter.
Protocol 1: Absolute Content Assignment via 1 H-qNMR
Causality & Design: We utilize Maleic acid as the internal standard (IS). Maleic acid is a stable, solid CRM whose symmetric protons resonate as a sharp singlet at ~6.26 ppm. This perfectly occupies the clear spectral window between the aliphatic azetidine protons (3.5–4.5 ppm) and the methoxypyridine aromatic protons (6.6–7.5 ppm) of the analyte, preventing integration overlap.
Step-by-Step Methodology:
-
Gravimetric Preparation: Using a microbalance (d = 0.001 mg) in a controlled humidity environment, accurately weigh ~10.0 mg of 2-(Azetidin-3-yl)-6-methoxypyridine and ~5.0 mg of SI-traceable Maleic acid CRM into a clean glass vial.
-
Solvation: Add 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6 ). Causality: DMSO- d6 strongly disrupts intermolecular hydrogen bonding from the basic azetidine amine, ensuring sharp, highly resolved resonance peaks.
-
NMR Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire 1 H-NMR spectra at 600 MHz. Set the relaxation delay ( D1 ) to 60 seconds. Causality: To achieve absolute quantitative accuracy, D1 must be at least 5 times the longest longitudinal relaxation time ( T1 ) of the quantified protons. This ensures 99.3% magnetization recovery before the next pulse[3].
-
Processing & Validation: Apply exponential line broadening (0.3 Hz) and perform manual phase and baseline correction. Integrate the analyte's methoxy singlet (3.8 ppm, 3H) against the Maleic acid singlet (6.26 ppm, 2H). Calculate absolute mass fraction using the molar ratio equation.
Protocol 2: Orthogonal Chromatographic Purity (HPLC-UV)
Causality & Design: The secondary amine of the azetidine ring (pKa ~10.5) is positively charged at neutral pH, leading to severe secondary interactions with residual silanols on standard silica columns (peak tailing). To counteract this, we employ a high-pH mobile phase combined with an ethylene-bridged hybrid (BEH) column, which suppresses amine ionization and yields sharp, symmetrical peaks.
Step-by-Step Methodology:
-
Column Selection: Install a Waters XBridge BEH C18 column (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Phase B: 100% Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Self-Validation (System Suitability): Prior to sample analysis, inject a blank to confirm baseline stability. Follow this by injecting a Sensitivity Solution (0.05% of the nominal sample concentration). Validation Check: The analysis may only proceed if the Signal-to-Noise (S/N) ratio of the sensitivity peak is ≥ 10, proving the system can reliably detect trace impurities at the reporting threshold.
-
Sample Analysis: Inject 10 µL of the sample (1.0 mg/mL). Monitor UV absorbance at 254 nm and 280 nm.
Visualizing the Quality Control Workflow
The diagram below maps the logical progression from raw material synthesis to the final release of a Certified Reference Material, highlighting the orthogonal verification steps.
Reference standard qualification workflow for 2-(Azetidin-3-yl)-6-methoxypyridine.
References
- Quantitative NMR for Content Assignment of Phytochemical Reference Standards.Sigma-Aldrich.
- Stimuli Article (qNMR) - US Pharmacopeia (USP).US Pharmacopeia.
- ICH Q6A - Specifications: Test procedures and acceptance criteria.European Pharmaceutical Review.
- 1260823-10-6 | 2-(Azetidin-3-yl)-6-methoxypyridine.ChemScene.
- Discovery of Azetidinyl Ketolides for the Treatment of Susceptible and Multidrug Resistant Community-Acquired Respiratory Tract Infections.Journal of Medicinal Chemistry - ACS Publications.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
